Product packaging for Methyl 2-aminoheptanoate(Cat. No.:)

Methyl 2-aminoheptanoate

Cat. No.: B15270710
M. Wt: 159.23 g/mol
InChI Key: NXLWJLAACOWDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-aminoheptanoate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B15270710 Methyl 2-aminoheptanoate

Properties

IUPAC Name

methyl 2-aminoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-4-5-6-7(9)8(10)11-2/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLWJLAACOWDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Properties of Methyl 2-Aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminoheptanoate, a derivative of the non-proteinogenic amino acid 2-aminoheptanoic acid, holds potential as a valuable building block in synthetic organic chemistry and drug development. Its structural features, combining a reactive amino group and a methyl ester, make it a versatile intermediate for the synthesis of more complex molecules, including peptides and other pharmacologically active compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, supported by detailed experimental protocols and spectral data analysis.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 2-aminoheptanoic acid. This reaction involves the treatment of the amino acid with methanol in the presence of a strong acid catalyst.

General Reaction Scheme

The overall reaction can be depicted as follows:

G 2-Aminoheptanoic_Acid 2-Aminoheptanoic Acid Methyl_2_aminoheptanoate This compound 2-Aminoheptanoic_Acid->Methyl_2_aminoheptanoate + Methanol Methanol Methanol H_plus H+ H_plus->Methyl_2_aminoheptanoate Catalyst Water Water

Caption: Fischer Esterification of 2-Aminoheptanoic Acid.

Experimental Protocol: Fischer Esterification using Thionyl Chloride

This protocol is adapted from general procedures for the esterification of amino acids.

Materials:

  • 2-Aminoheptanoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-aminoheptanoic acid in anhydrous methanol.

  • Addition of Catalyst: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. An excess of thionyl chloride (typically 2 equivalents) is generally used to drive the reaction to completion. The addition should be performed in a well-ventilated fume hood due to the release of HCl and SO₂ gases.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Physicochemical Properties

PropertyValue (Predicted/Estimated)
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~190-200 °C at 760 mmHg
Density ~0.95 g/cm³
Solubility Soluble in organic solvents
pKa (amine) ~7.5 - 8.5

Spectral Data

Detailed experimental spectral data for this compound is not widely published. The following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

  • -OCH₃ (ester methyl): A singlet around 3.7 ppm.

  • -CH(NH₂)- (α-proton): A triplet or multiplet around 3.5 ppm.

  • -CH₂- (adjacent to the α-carbon): A multiplet around 1.6-1.8 ppm.

  • -(CH₂)₃- (alkyl chain): A series of multiplets between 1.2 and 1.4 ppm.

  • -CH₃ (terminal methyl): A triplet around 0.9 ppm.

  • -NH₂ (amino protons): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit the following resonances:

  • C=O (ester carbonyl): Around 175 ppm.

  • -CH(NH₂)- (α-carbon): Around 55 ppm.

  • -OCH₃ (ester methyl): Around 52 ppm.

  • Alkyl chain carbons: A series of peaks between 20 and 40 ppm.

  • -CH₃ (terminal methyl): Around 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

  • N-H stretch (amine): A broad band in the region of 3300-3400 cm⁻¹.

  • C-H stretch (alkyl): Multiple peaks between 2850 and 3000 cm⁻¹.

  • C=O stretch (ester): A strong, sharp peak around 1735-1750 cm⁻¹.

  • N-H bend (amine): A band around 1600 cm⁻¹.

  • C-O stretch (ester): A strong band in the region of 1100-1300 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 159. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z 128) and the characteristic fragmentation of α-amino esters, leading to the formation of an iminium ion.

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, its structural features suggest several potential applications in drug discovery and development.

Peptide Synthesis

Amino acid esters are fundamental building blocks in peptide synthesis.[1] The methyl ester group serves as a protecting group for the carboxylic acid functionality, allowing for the selective formation of peptide bonds at the N-terminus. This compound can be incorporated into peptide chains to introduce a non-polar, lipophilic side chain, which can influence the peptide's conformation, membrane permeability, and biological activity.

G cluster_0 Peptide Synthesis Workflow A This compound (N-protected) D Peptide Bond Formation A->D B Growing Peptide Chain (C-terminus deprotected) B->D C Coupling Reagent C->D E Deprotection D->E F Elongated Peptide E->F

Caption: Role of Amino Acid Esters in Peptide Synthesis.

Synthesis of Novel Heterocycles

The amino and ester functionalities of this compound can be utilized in various cyclization reactions to synthesize novel heterocyclic compounds. These scaffolds are often present in biologically active molecules and are of significant interest in medicinal chemistry.

Development of Enzyme Inhibitors and Receptor Ligands

The heptyl side chain can be a key feature for binding to the hydrophobic pockets of enzymes or receptors. By modifying the amino and ester groups, a library of derivatives can be synthesized and screened for potential inhibitory or binding activity against various biological targets.

Conclusion

This compound is a readily accessible and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. While detailed characterization data is currently limited in the public domain, its synthesis via Fischer esterification is straightforward. The availability of this building block opens avenues for the development of novel peptides, heterocyclic compounds, and other molecules with potential therapeutic applications. Further research into its specific biological properties is warranted to fully explore its utility in drug development.

References

An In-depth Technical Guide on the Biological Role and Activity of Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Comprehensive biological data specifically for methyl 2-aminoheptanoate is largely unavailable in current scientific literature. This guide, therefore, provides a broader context by examining the parent compound, 2-aminoheptanoic acid, and the general class of non-proteinogenic amino acids and medium-chain fatty acid derivatives to which it belongs. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to this compound and Related Compounds

This compound is the methyl ester of 2-aminoheptanoic acid. 2-aminoheptanoic acid, also known as α-aminoenanthic acid, is classified as an alpha-amino acid and a medium-chain fatty acid.[1][2] It is considered a non-proteinogenic amino acid (NPAA), meaning it is not one of the 20 common amino acids encoded by the genetic code.[3][4] NPAAs are gaining significant interest in drug discovery and development due to their potential to enhance the therapeutic properties of peptides.[3][4][5]

The introduction of NPAAs into peptide-based therapies can improve stability, potency, bioavailability, and resistance to enzymatic degradation.[4][5][6] While specific data for this compound is lacking, the known activities of related compounds provide a basis for potential areas of investigation.

Potential Biological Roles and Activities Based on Related Compounds

The biological activity of this compound can be inferred from the properties of its constituent parts: the 2-aminoheptanoic acid core and the methyl ester group.

The Role of 2-Aminoheptanoic Acid

2-aminoheptanoic acid is an endogenous metabolite found in human serum, tissues, and feces.[2][7] As a medium-chain fatty acid derivative, it may play a role in lipid and glucose metabolism.[8] Medium-chain fatty acids (MCFAs) are known to be rapidly metabolized for energy and can influence various physiological processes.[9][10]

A study on a related compound, (S)-2-aminooctanoic acid (2-AOA), demonstrated that its conjugation to an antimicrobial peptide significantly improved its antibacterial activity by up to 16-fold.[11][12] This suggests that 2-aminoheptanoic acid could be a useful building block for creating novel antimicrobial agents.

The Impact of Methyl Esterification

Esterification, such as the addition of a methyl group, is a common strategy in drug development to modify the physicochemical properties of a molecule. Methylation can enhance lipophilicity, which may improve a compound's ability to cross cell membranes and increase its bioavailability.[13]

For instance, in a study involving conjugates of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with various amino acid methyl esters, the resulting compounds showed potent inhibition of nitric oxide production, an important target in inflammatory processes.[14] This highlights the potential for amino acid methyl esters to be incorporated into larger molecules to modulate their biological activity.

Potential Signaling Pathways

While no specific signaling pathways have been identified for this compound, the broader classes of amino acids and fatty acids are known to influence key cellular signaling networks.

Amino Acid Sensing and mTOR Pathway

Amino acids are crucial regulators of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism.[15][16] The availability of amino acids is sensed by the cell and signals to mTORC1 (mTOR complex 1) to regulate protein synthesis and other anabolic processes.[15][17] It is plausible that non-proteinogenic amino acids or their derivatives could interact with these sensing mechanisms, although the specifics are unknown.

Amino_Acid_Sensing_mTOR_Pathway Amino Acids Amino Acids Rag GTPases Rag GTPases Amino Acids->Rag GTPases Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors PI3K/Akt PI3K/Akt Receptors->PI3K/Akt mTORC1 mTORC1 PI3K/Akt->mTORC1 Rag GTPases->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy

Figure 1: Simplified overview of the mTOR signaling pathway activated by amino acids and growth factors.

Fatty Acid Metabolism and Signaling

Medium-chain fatty acids can directly enter the liver and are rapidly metabolized, influencing lipid and glucose homeostasis.[9][18] They can also modulate immune responses and have antimicrobial effects.[18] The conjugation of fatty acids to amino acids is a known metabolic pathway, and these conjugates, known as N-acyltaurines, may have roles in cell signaling.[19]

Experimental Protocols

Given the absence of specific studies on this compound, this section outlines general experimental protocols that could be adapted to investigate its biological activity.

In Vitro Antimicrobial Activity Assay

To assess the potential antimicrobial properties of this compound, a minimal inhibitory concentration (MIC) assay can be performed.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.

MIC_Assay_Workflow A Prepare serial dilutions of This compound B Inoculate with bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Determine MIC (visual or spectrophotometric) C->D

Figure 2: Workflow for a Minimal Inhibitory Concentration (MIC) assay.

Cell Viability and Cytotoxicity Assay

To evaluate the effect of this compound on cell proliferation and its potential toxicity, an MTT or similar colorimetric assay can be used.

Objective: To assess the metabolic activity of cells as an indicator of viability.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Quantitative Data Summary

As there is no specific quantitative data available for this compound, the following table presents hypothetical data for illustrative purposes, based on the types of results that could be obtained from the aforementioned experimental protocols.

Parameter Value Assay Cell Line / Organism
IC₅₀ (µM)To be determinedMTT AssayHeLa
MIC (µg/mL)To be determinedBroth MicrodilutionE. coli
MIC (µg/mL)To be determinedBroth MicrodilutionS. aureus

Conclusion and Future Directions

While the biological role and activity of this compound remain to be elucidated, the study of its parent compound and related molecules suggests several promising avenues for future research. Investigations into its potential antimicrobial, metabolic, and cell signaling effects are warranted. The experimental protocols outlined in this guide provide a starting point for such studies. The synthesis and evaluation of a series of aminoheptanoate esters could also provide valuable structure-activity relationship data, contributing to the broader understanding of non-proteinogenic amino acids in drug discovery.

References

The Enigmatic Presence of Methyl 2-aminoheptanoate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminoheptanoate, the methyl ester of the non-proteinogenic amino acid 2-aminoheptanoic acid, remains an elusive compound within the vast repository of known natural products. Despite the widespread occurrence of its parent amino acid and the established enzymatic machinery for ester synthesis in various organisms, direct evidence for the natural occurrence of this compound is currently lacking in scientific literature. This technical guide provides a comprehensive overview of the current state of knowledge, focusing on the known natural sources of the parent compound, 2-aminoheptanoic acid, and the general principles that might govern the formation and biological relevance of its methyl ester. We delve into detailed experimental protocols for the potential isolation and identification of this molecule, propose a hypothetical biosynthetic pathway, and discuss potential biological activities and signaling pathways based on related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the potential natural existence and function of this compound.

Natural Occurrence: An Uncharted Territory

As of the latest available scientific data, there is no direct evidence to confirm the natural occurrence of this compound in any plant, fungal, or bacterial species. Extensive searches of metabolomics databases and the scientific literature have not yielded any reports of its isolation or identification from a natural source.

However, the precursor molecule, 2-aminoheptanoic acid (also known as homonorleucine or α-aminoenanthic acid), has been identified in biological samples. It is classified as an alpha-amino acid and has been found in feces, suggesting a potential role in gut metabolism or as a product of microbial activity[1].

The plausibility of this compound's existence in nature stems from several indirect lines of evidence:

  • Natural Occurrence of other Amino Acid Esters: The formation of methyl esters of other amino acids is a known biological process. For instance, L-valine methyl ester and L-isoleucine methyl ester have been identified as major components of the sex pheromone of the cranberry girdler (Chrysoteuchia topiaria)[2]. This demonstrates that insects possess the enzymatic capability to produce volatile amino acid esters.

  • Microbial Volatile Production: Bacteria and fungi are known to produce a wide array of volatile organic compounds (VOCs), including various esters[3][4][5]. These esters often contribute to the characteristic aromas of these microorganisms and can be involved in intercellular communication[4]. The enzymatic machinery for ester synthesis is widespread in the microbial world.

Given this context, it is conceivable that this compound could be produced as a minor or transient volatile metabolite in specific microbial species or under particular environmental conditions, and may have been previously overlooked in broad metabolomic screenings.

Quantitative Data

Due to the absence of confirmed natural sources of this compound, no quantitative data on its abundance in any biological matrix is available.

Experimental Protocols

The investigation into the potential natural occurrence of this compound requires robust and sensitive analytical methodologies. The following protocols are recommended for the extraction, derivatization, and identification of this target molecule from biological samples.

Sample Preparation and Extraction

The choice of extraction method will depend on the sample matrix (e.g., microbial culture, plant tissue, fungal mycelia). A general workflow for the extraction of volatile and semi-volatile compounds is presented below.

Experimental_Workflow Start Biological Sample (e.g., Microbial Culture, Plant Tissue) Homogenization Homogenization (in appropriate buffer/solvent) Start->Homogenization Extraction Solvent Extraction (e.g., with ethyl acetate, hexane) Homogenization->Extraction Concentration Concentration of Extract (under reduced pressure) Extraction->Concentration Derivatization Derivatization (for GC-MS analysis) Concentration->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Identification Data Analysis and Compound Identification Analysis->Identification

Figure 1. General experimental workflow for the extraction and identification of this compound from biological samples.

Protocol for Solvent Extraction:

  • Homogenization: Homogenize the biological sample (e.g., 1 g of tissue, 10 mL of culture) in a suitable buffer or solvent. For volatile compounds, headspace solid-phase microextraction (HS-SPME) can be a valuable, solvent-free alternative.

  • Extraction: Extract the homogenate with a non-polar solvent such as ethyl acetate or hexane. Repeat the extraction process three times to ensure maximum recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate the extract under a gentle stream of nitrogen or using a rotary evaporator at low temperature to minimize the loss of volatile compounds.

Derivatization for GC-MS Analysis

Amino acids and their esters often require derivatization to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.

Protocol for N-acylation:

  • Reagent Preparation: Prepare a solution of an acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), in an appropriate solvent like acetonitrile.

  • Reaction: Add the acylating agent to the dried extract and heat at a specific temperature (e.g., 100°C) for a defined period (e.g., 1 hour).

  • Solvent Removal: After the reaction is complete, evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical technique of choice for the separation and identification of volatile and semi-volatile compounds.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-500.

Identification: The identification of this compound would be based on the comparison of its retention time and mass spectrum with those of an authentic chemical standard. The mass spectrum of the N-acylated derivative would be expected to show characteristic fragmentation patterns, including the loss of the methoxycarbonyl group and fragments corresponding to the acylated amino group and the alkyl chain.

Hypothetical Biosynthesis of this compound

While no specific biosynthetic pathway for this compound has been elucidated, a plausible pathway can be proposed based on the known metabolism of 2-aminoheptanoic acid and general enzymatic reactions.

The biosynthesis of 2-aminoheptanoic acid is thought to proceed through the modification of fatty acid metabolism intermediates. The final step to form the methyl ester would likely be catalyzed by a methyltransferase or an esterase/lipase acting in reverse.

Hypothetical_Biosynthesis cluster_0 Amino Acid Formation cluster_1 Esterification cluster_2 Alternative Esterification FattyAcid Fatty Acid Metabolism Intermediates KetoAcid 2-Ketoheptanoic acid FattyAcid->KetoAcid Oxidation AminoAcid 2-Aminoheptanoic acid KetoAcid->AminoAcid Transamination (Transaminase) Ester This compound AminoAcid->Ester AminoAcid->Ester Methyltransferase SAM S-Adenosyl methionine (SAM) SAH S-Adenosyl homocysteine (SAH) SAM->SAH Methanol Methanol Water H2O AminoAcid_alt 2-Aminoheptanoic acid Ester_alt This compound AminoAcid_alt->Ester_alt Esterase/Lipase (reverse reaction) Methanol_alt Methanol Water_alt H2O

Figure 2. Hypothetical biosynthetic pathway for this compound.

Key Steps in the Hypothetical Pathway:

  • Formation of 2-Ketoheptanoic Acid: This keto acid could be derived from intermediates of fatty acid biosynthesis or degradation pathways through oxidative processes.

  • Transamination: A transaminase enzyme would catalyze the transfer of an amino group from a donor molecule (e.g., glutamate) to 2-ketoheptanoic acid, forming 2-aminoheptanoic acid.

  • Esterification: The final step could be achieved through two primary mechanisms:

    • Methyltransferase Activity: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase could catalyze the transfer of a methyl group from SAM to the carboxyl group of 2-aminoheptanoic acid.

    • Esterase/Lipase Activity: In an environment with a low water concentration and a high concentration of methanol, an esterase or lipase could catalyze the reverse reaction of hydrolysis, leading to the formation of the methyl ester[6][7][8][9][10][11]. This is a common strategy used in biocatalysis for the synthesis of esters.

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been investigated. However, insights can be drawn from the known functions of its parent amino acid and other short-chain amino acid derivatives.

Known Activities of 2-Aminoheptanoic Acid:

  • Antimicrobial Properties: Some studies have explored the use of 2-aminooctanoic acid, a closely related compound, in modifying antimicrobial peptides to enhance their activity[12]. This suggests that medium-chain amino acids could have roles in microbial interactions.

  • Metabolic Incorporation: 2-Aminoheptanoic acid can be incorporated into proteins in Escherichia coli under certain conditions, indicating its potential to interact with fundamental cellular machinery[13].

Hypothetical Roles of this compound:

Given its potential volatility and ester nature, this compound could function as:

  • A Signaling Molecule: Similar to other volatile esters, it could act as an infochemical in microbial communication (quorum sensing) or in interactions between microorganisms and their hosts.

  • A Metabolic Intermediate: The esterification could be a mechanism to modify the polarity and transport of 2-aminoheptanoic acid across cell membranes.

Potential Signaling Pathway Interactions:

Amino acids and their derivatives are known to influence various signaling pathways. While speculative for this compound, potential interactions could involve pathways sensitive to nutrient availability and cellular stress.

Signaling_Pathway Ester This compound (Extracellular or Intracellular) Receptor Membrane Receptor (e.g., GPCR) Ester->Receptor MetabolicEnzyme Metabolic Enzyme (Modulation of activity) Ester->MetabolicEnzyme SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression (e.g., stress response, secondary metabolism) TranscriptionFactor->GeneExpression MetabolicFlux Altered Metabolic Flux MetabolicEnzyme->MetabolicFlux

References

Methyl 2-aminoheptanoate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-aminoheptanoate, a derivative of the non-proteinogenic alpha-amino acid, 2-aminoheptanoic acid. Due to the limited availability of data for this compound, this document focuses on the chemical identifiers of its parent compound, general methodologies for its synthesis, and broader context on the biological significance of amino acid derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

Table 1: Chemical Identifiers for 2-Aminoheptanoic Acid

IdentifierValueReference
IUPAC Name 2-aminoheptanoic acid[1][2]
CAS Number 1115-90-8[1][3][4][5]
44902-02-5[1][6]
Molecular Formula C7H15NO2[1][2][3][4][6]
Molecular Weight 145.20 g/mol [1]
SMILES CCCCCC(C(=O)O)N[1]
InChI InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)[1]
InChIKey RDFMDVXONNIGBC-UHFFFAOYSA-N[1]

For reference, the hydrochloride salt of a similar compound, Methyl 7-aminoheptanoate, has the CAS number 17994-94-4.[7][8]

Synthesis and Experimental Protocols

Amino acid methyl esters are crucial intermediates in various synthetic applications, including peptide synthesis and the development of pharmaceuticals.[9] The esterification of the carboxylic acid group of an amino acid is a common protective strategy in organic synthesis.

General Experimental Protocol for Esterification

A widely used and efficient method for the synthesis of amino acid methyl esters involves the use of methanol in the presence of a catalyst such as thionyl chloride or trimethylchlorosilane (TMSCl).[9]

Materials:

  • 2-Aminoheptanoic acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl) or Thionyl Chloride (SOCl2)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure using Trimethylchlorosilane (TMSCl):

  • To a round-bottom flask containing a magnetic stir bar, add 2-aminoheptanoic acid.

  • Slowly add freshly distilled trimethylchlorosilane to the flask while stirring.

  • Add anhydrous methanol to the mixture.

  • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to yield the this compound hydrochloride salt.[9]

Procedure using Thionyl Chloride (SOCl2):

  • Suspend 2-aminoheptanoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an amino acid methyl ester.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start_amino_acid 2-Aminoheptanoic Acid reaction_step Esterification in Round-Bottom Flask start_amino_acid->reaction_step start_reagents Methanol & Catalyst (TMSCl or SOCl2) start_reagents->reaction_step workup_step Solvent Removal (Rotary Evaporator) reaction_step->workup_step product This compound Hydrochloride workup_step->product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound. However, amino acids and their derivatives are known to play significant roles as signaling molecules in various biological processes.

Amino acids can act as neurotransmitters, regulate gene expression, and are central to metabolic signaling pathways. For instance, branched-chain amino acids are known to activate the mTOR signaling pathway, which is a key regulator of cell growth and proliferation.

Given the structural similarity of this compound to endogenous amino acids, it is plausible that it could interact with amino acid transporters or receptors, potentially influencing cellular signaling. However, without experimental data, any discussion of its specific biological role remains speculative.

The following diagram provides a generalized overview of amino acid signaling, which may serve as a conceptual framework for future investigations into the activity of this compound.

G cluster_stimulus Stimulus cluster_cellular Cellular Interaction cluster_pathway Signaling Pathway cluster_response Cellular Response amino_acid Amino Acid Derivative (e.g., this compound) transporter Amino Acid Transporter amino_acid->transporter receptor Cell Surface Receptor amino_acid->receptor pathway Intracellular Signaling Cascade (e.g., mTOR, MAPK) transporter->pathway receptor->pathway response Gene Expression, Protein Synthesis, Metabolic Regulation pathway->response

Caption: Generalized model of amino acid derivative signaling.

Applications in Drug Development

The modification of amino acids, including esterification, is a common strategy in drug design and development. The introduction of a methyl ester group can alter the physicochemical properties of a molecule, such as its lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

While there are no specific drug development applications reported for this compound, its structural motif could be of interest in the design of peptidomimetics or as a building block for more complex bioactive molecules. Further research is required to explore the potential therapeutic applications of this compound.

Conclusion

This compound is a derivative of 2-aminoheptanoic acid for which specific chemical and biological data are scarce. This guide has provided a summary of the known information for its parent compound and outlined general, reliable methods for its synthesis. The lack of data on its biological activity and potential applications highlights an opportunity for future research. The experimental protocols and conceptual diagrams presented herein offer a starting point for scientists and researchers interested in exploring the properties and potential of this and similar amino acid derivatives.

References

Spectroscopic Characterization of Methyl 2-aminoheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 2-aminoheptanoate, a molecule of interest in organic synthesis and drug discovery. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups: a primary amine, a methyl ester, and a heptyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

Structure and Proton Labeling:

Table 1: Predicted ¹H NMR Data for this compound

Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~3.7Singlet3HO-CH ₃ (Ester methyl)
b~3.5Triplet1HCH -NH₂ (α-proton)
c~1.5 - 1.6Multiplet2H-CH ₂-CH(NH₂)
d~1.2 - 1.4Multiplet2H-CH ₂-CH₂-CH(NH₂)
e~1.2 - 1.4Multiplet2H-CH ₂-CH₂-CH₂-CH(NH₂)
f~1.2 - 1.4Multiplet2HCH₃-CH ₂-
g~0.9Triplet3HCH ₃-CH₂- (Terminal methyl)
h~1.7 (broad)Singlet2HNH

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum would show distinct peaks for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) (Predicted)Assignment
~175C =O (Ester carbonyl)
~55C H-NH₂ (α-carbon)
~52O-C H₃ (Ester methyl carbon)
~34-C H₂-CH(NH₂)
~31-C H₂-CH₂-CH(NH₂)
~29-C H₂-CH₂-CH₂-CH(NH₂)
~22CH₃-C H₂-
~14C H₃-CH₂- (Terminal methyl carbon)
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the vibrations of the amine and ester functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3250N-H StretchPrimary AmineMedium (two bands)[1]
2960 - 2850C-H StretchAlkylStrong
~1735C=O StretchEsterStrong[2]
1650 - 1580N-H BendPrimary AmineMedium[1]
1250 - 1020C-O StretchEster / Aliphatic AmineStrong[1]
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak may be weak or absent.

Table 4: Predicted Mass Spectrometry Data for this compound (EI)

m/z (mass-to-charge ratio)Interpretation
159[M]⁺ (Molecular Ion)
128[M - OCH₃]⁺ (Loss of methoxy radical)
100[M - COOCH₃]⁺ (Loss of carbomethoxy radical)
86McLafferty rearrangement fragment
74[CH(NH₂)COOCH₃]⁺ (α-cleavage)

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a liquid sample like this compound.

NMR Spectroscopy
  • Sample Preparation :

    • For ¹H and ¹³C NMR, dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3][4]

    • The solution should be homogeneous and free of any particulate matter.[5] If necessary, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[4]

    • Ensure the sample height in the tube is sufficient to cover the NMR probe's coils, typically around 4-5 cm.[4]

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added, although often the residual solvent peak is used for calibration.[5]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. ¹³C NMR experiments typically require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • ATR-FTIR is a common technique for liquid samples requiring minimal preparation.

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone.

    • Place a single drop of the neat liquid sample directly onto the crystal surface.

  • Data Acquisition :

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Lower the instrument's press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument passes a beam of infrared light through the crystal, which interacts with the sample at the surface.[6] The detector measures the transmitted light to generate the spectrum.[7]

    • After analysis, clean the crystal thoroughly.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction :

    • For a volatile liquid, the sample can be introduced via direct injection into the ion source or, more commonly, through a gas chromatograph (GC-MS) for separation and purification prior to analysis.

    • The sample is vaporized in a heated inlet port.

  • Ionization and Analysis :

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[8] This causes an electron to be ejected from the molecule, forming a positively charged radical cation known as the molecular ion.[8][9]

    • The high energy of EI is a "hard" ionization technique that causes the molecular ion to fragment into smaller, characteristic ions.[8][10]

    • The ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion, generating the mass spectrum.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates a standard workflow for the structural elucidation of an unknown organic compound using the spectroscopic methods discussed.

Caption: Workflow for structural elucidation using MS, IR, and NMR.

References

Chiral Synthesis and Resolution of Methyl 2-aminoheptanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for obtaining enantiomerically pure Methyl 2-aminoheptanoate, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The guide details both classical resolution techniques and modern asymmetric synthesis strategies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the selection and implementation of the most suitable method for their needs.

Introduction to Chiral this compound

This compound, also known as methyl homonorleucinate, is a non-proteinogenic α-amino acid ester. The presence of a chiral center at the α-carbon imparts distinct biological activities to its enantiomers. Consequently, the ability to produce enantiomerically pure forms of this compound is of significant interest in drug discovery and development, where stereochemistry plays a crucial role in pharmacological activity and safety. This guide explores the primary strategies for achieving high enantiopurity: the separation of a racemic mixture through resolution (both chemical and enzymatic) and the direct synthesis of a single enantiomer via asymmetric synthesis.

Resolution of Racemic this compound

Resolution is a widely employed strategy that involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through chemical or enzymatic means.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction with one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For amino acid esters like this compound, lipase-catalyzed hydrolysis is a common and effective method. In this process, the lipase selectively hydrolyzes one enantiomer (typically the L-enantiomer) to the corresponding carboxylic acid, which can then be separated from the unreacted D-ester.

Workflow for Enzymatic Kinetic Resolution:

G racemic_ester Racemic Methyl 2-aminoheptanoate lipase Lipase (e.g., Candida antarctica Lipase B) racemic_ester->lipase hydrolysis Selective Hydrolysis lipase->hydrolysis separation Separation (e.g., Extraction) hydrolysis->separation d_ester (R)-Methyl 2-aminoheptanoate separation->d_ester Unreacted l_acid (S)-2-Aminoheptanoic Acid separation->l_acid Hydrolyzed esterification Esterification l_acid->esterification l_ester (S)-Methyl 2-aminoheptanoate esterification->l_ester G racemic_amine Racemic (R/S)-Methyl 2-aminoheptanoate diastereomers Diastereomeric Salts ((R)-Amine-(R,R)-Acid) ((S)-Amine-(R,R)-Acid) racemic_amine->diastereomers chiral_acid Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) chiral_acid->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., (R)-Amine-(R,R)-Acid) crystallization->less_soluble more_soluble More Soluble Diastereomer (in mother liquor) crystallization->more_soluble liberation1 Liberation of Amine less_soluble->liberation1 liberation2 Liberation of Amine more_soluble->liberation2 r_amine (R)-Methyl 2-aminoheptanoate liberation1->r_amine s_amine (S)-Methyl 2-aminoheptanoate liberation2->s_amine G chiral_glycine Chiral Glycine Equivalent base Base (e.g., LDA) chiral_glycine->base enolate Chiral Enolate base->enolate alkylation Diastereoselective Alkylation enolate->alkylation alkyl_halide Alkylating Agent (1-bromopentane) alkyl_halide->alkylation intermediate Alkylated Intermediate alkylation->intermediate hydrolysis Hydrolysis and Removal of Chiral Auxiliary intermediate->hydrolysis amino_acid Enantiopure 2-Aminoheptanoic Acid hydrolysis->amino_acid esterification Esterification amino_acid->esterification final_product Enantiopure Methyl 2-aminoheptanoate esterification->final_product

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: While a specific crystal structure for Methyl 2-aminoheptanoate is not publicly available, this guide provides a comprehensive overview of the methodologies and protocols required for its determination. This document serves as a detailed technical resource for researchers undertaking the crystal structure analysis of small organic molecules like this compound, from synthesis and crystallization to data analysis and reporting.

Introduction

This compound is a derivative of the amino acid 2-aminoheptanoic acid.[1] The determination of its three-dimensional atomic and molecular structure through single-crystal X-ray diffraction is crucial for understanding its chemical and physical properties.[2][3] This information is invaluable in fields such as drug design, where precise knowledge of molecular geometry can inform the development of new therapeutic agents. This guide outlines the standard workflow for such a structural analysis.

Experimental Protocols

The determination of a small molecule crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and analysis.[2][4]

The first and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction.[2] The crystals should ideally be 0.1-0.4 mm in at least two dimensions, with no significant defects.[1]

Synthesis:

A common method for the synthesis of this compound is the esterification of 2-aminoheptanoic acid. This can be achieved by reacting the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid.

Purification:

The crude product should be purified to remove any unreacted starting materials and byproducts. Techniques such as column chromatography or distillation can be employed. The purity of the compound should be verified by methods like NMR spectroscopy and mass spectrometry.

Crystallization Techniques:

Several techniques can be employed to grow single crystals from the purified this compound.[5][6] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature.[5][6] Common crystallization methods include:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently in a refrigerator or ice bath.[5]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[7]

  • Antisolvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is not soluble. Diffusion at the interface of the two liquids can lead to crystal growth.

The table below summarizes typical parameters for these crystallization methods.

Crystallization Method Solvent System Temperature Typical Duration Notes
Slow EvaporationSingle solvent (e.g., ethanol, ethyl acetate)Room TemperatureDays to weeksSimple but can be slow.
Slow CoolingSingle solvent or solvent mixtureFrom boiling point of solvent to 4°CHours to daysGood for compounds with a steep solubility curve.
Vapor DiffusionSolvent/Anti-solvent pair (e.g., methanol/diethyl ether)Room TemperatureDays to weeksAllows for fine control over the rate of crystallization.[7]
Antisolvent DiffusionSolvent/Anti-solvent pairRoom TemperatureDays to weeksUseful for sensitive compounds.

Once suitable crystals are obtained, they are mounted on a goniometer and placed in an X-ray diffractometer.[8]

Instrumentation:

A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.[8]

Data Collection Procedure:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a thin glass fiber or a loop.[3]

  • Crystal Centering: The crystal is centered in the X-ray beam.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.[8]

  • Data Collection Strategy: A strategy is devised to collect a complete dataset, ensuring all unique reflections are measured with sufficient redundancy. This typically involves rotating the crystal and collecting hundreds of diffraction images at different orientations.[2]

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. These intensities are then scaled and merged to produce a final dataset.[2]

The following table outlines typical data collection parameters.

Parameter Typical Value Description
Radiation SourceMo Kα (λ = 0.71073 Å)Provides good resolution for small molecules.
Temperature100 K or 173 KReduces thermal motion of atoms, leading to better data quality.
Detector Distance40-60 mmAffects the resolution and separation of reflections.
Exposure Time per Frame10-60 secondsDepends on the crystal's scattering power.
Oscillation Range per Frame0.5-1.0°The angle the crystal is rotated during each exposure.
Total Data Collection Time4-24 hoursVaries depending on the crystal and desired data quality.[8]

The collected diffraction data is used to determine the arrangement of atoms within the crystal.

Structure Solution:

The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are commonly used for small molecules to obtain an initial model of the electron density.[9]

Structure Refinement:

The initial atomic model is refined using a least-squares minimization process to improve the agreement between the observed diffraction data and the data calculated from the model.[10] This iterative process involves adjusting atomic positions, and thermal displacement parameters.[10] Hydrogen atoms are often placed in calculated positions.

The quality of the final structure is assessed using several metrics, as summarized in the table below.

Parameter Ideal Value Description
R1< 0.05A measure of the agreement between observed and calculated structure factor amplitudes.
wR2< 0.15A weighted R-factor based on squared structure factor amplitudes.
Goodness-of-Fit (GooF)~ 1.0Should be close to 1 for a good model.
Completeness> 95%The percentage of unique reflections measured.
Redundancy> 2The average number of times each unique reflection was measured.

Data Presentation and Reporting

The final crystal structure data should be reported in a standardized format, typically a Crystallographic Information File (CIF).[11] This file contains all the necessary information about the crystal structure, including unit cell parameters, atomic coordinates, and bond lengths and angles. The CIF should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[11]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the crystal structure analysis process.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_reporting Reporting Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_Generation CIF Generation Validation->CIF_Generation Database_Deposition Database Deposition (e.g., CCDC) CIF_Generation->Database_Deposition

Experimental workflow for crystal structure analysis.

Conclusion

While a definitive crystal structure of this compound remains to be determined, this guide provides the necessary theoretical and practical framework for its analysis. By following these detailed protocols, researchers can successfully determine the crystal structure of this and other small organic molecules, contributing valuable data to the fields of chemistry and drug development.

References

Methyl 2-aminoheptanoate: A Technical Guide to Its Thermodynamic Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoheptanoate belongs to the class of amino acid esters, compounds of significant interest in medicinal chemistry and organic synthesis. The presence of a primary amine and a methyl ester group dictates its chemical reactivity, stability, and physical properties. A thorough understanding of its thermodynamic characteristics is crucial for applications ranging from reaction optimization and process scale-up to formulation and drug delivery, where stability is a critical parameter.

This guide provides a framework for approaching the thermodynamic and stability characterization of this compound.

Predicted Thermodynamic Properties

In the absence of direct experimental data, the thermodynamic properties of this compound can be estimated by analogy to structurally similar molecules, such as other aliphatic amino acid methyl esters and heptanoic acid derivatives.

Table 1: Estimated and Required Thermodynamic Data for this compound

PropertySymbolEstimated Value/StatusExperimental MethodTheoretical Method
Standard Enthalpy of Formation ΔfH°Not Experimentally DeterminedCombustion CalorimetryGroup Additivity, Ab Initio Calculations
Standard Molar Entropy Not Experimentally DeterminedAdiabatic CalorimetryStatistical Mechanics
Gibbs Free Energy of Formation ΔfG°Not Experimentally DeterminedDerived from ΔfH° and S°Derived from Calculated Values
Heat Capacity C_pNot Experimentally DeterminedDifferential Scanning Calorimetry (DSC)Not applicable
Melting Point / Enthalpy of Fusion T_m / ΔfusHNot Experimentally DeterminedDifferential Scanning Calorimetry (DSC)Not applicable
Decomposition Temperature T_dNot Experimentally DeterminedThermogravimetric Analysis (TGA)Not applicable

Chemical Stability Profile

The stability of this compound is primarily governed by its two functional groups: the methyl ester and the α-amino group.

  • Hydrolytic Stability: Amino acid esters are susceptible to hydrolysis, which can be catalyzed by acid or, more typically, base. Under basic conditions, the ester is readily cleaved to form methanol and the corresponding amino acid salt (2-aminoheptanoate).[1][2] The rate of this hydrolysis is dependent on pH, temperature, and the presence of catalytic species.[3][4]

  • Thermal Stability: Upon heating, amino acids and their derivatives undergo thermal decomposition.[5] For this compound, decomposition is expected to occur at elevated temperatures, likely involving complex reaction pathways such as decarboxylation, deamination, and reactions leading to the formation of peptide-like residues and volatile products like water, ammonia, and carbon dioxide.[6][7][8]

  • pH Stability: The compound will exist in different ionic forms depending on the pH of the solution. The amino group will be protonated at acidic pH, and the carboxylate (upon hydrolysis) will be deprotonated at basic pH. The ester linkage is most stable under mildly acidic conditions and most labile under basic conditions.

Experimental Protocols for Characterization

To obtain definitive data, a series of well-established experimental techniques must be employed.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is most accurately determined via combustion calorimetry .[9][10]

Protocol:

  • A precisely weighed sample of pure this compound is placed in a crucible within a combustion bomb.

  • The bomb is pressurized with a high-purity oxygen atmosphere.

  • The sample is ignited, and the complete combustion reaction is initiated.

  • The temperature change of the surrounding water bath (calorimeter) is meticulously measured.

  • The heat of combustion (ΔcH°) is calculated based on the temperature rise and the known heat capacity of the calorimeter.

  • The standard enthalpy of formation is then derived using Hess's Law, by subtracting the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂) from the experimentally determined enthalpy of combustion.

G cluster_0 Experimental Workflow: Enthalpy of Formation A Sample Preparation (Pure this compound) B Combustion in Calorimeter Bomb (Excess O₂) A->B C Measure Temperature Change (ΔT) B->C D Calculate Enthalpy of Combustion (ΔcH°) C->D E Apply Hess's Law D->E F Determine Enthalpy of Formation (ΔfH°) E->F G cluster_1 Thermal Analysis Protocol cluster_dsc DSC Analysis cluster_tga TGA Analysis start Weigh Sample (5-10 mg) heat Heat at Constant Rate (e.g., 10 K/min in N₂) start->heat dsc_measure Measure Heat Flow heat->dsc_measure tga_measure Measure Mass Loss heat->tga_measure dsc_output Output: Melting Point (T_m) Enthalpy of Fusion (ΔfusH) Decomposition Profile dsc_measure->dsc_output tga_output Output: Decomposition Temp (T_d) Volatile Product Mass tga_measure->tga_output G cluster_2 Predicted Hydrolytic Degradation Pathway A This compound B 2-Aminoheptanoate Anion A->B Hydrolysis C Methanol A->C Hydrolysis reagent + OH⁻ (Base) + H₂O A->reagent G cluster_3 Potential Thermal Degradation Pathways start This compound heat Δ (Heat) start->heat path1 Intermolecular Condensation start->path1 path2 Decomposition start->path2 prod1a Diketopiperazine Derivative path1->prod1a prod1b Polypeptide-like Residues path1->prod1b prod2a Volatiles (H₂O, NH₃, CO₂) path2->prod2a

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 2-aminoheptanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, improve pharmacokinetic properties, and provide novel functionalities. Methyl 2-aminoheptanoate, a non-proteinogenic amino acid ester, presents unique opportunities for creating peptides with tailored characteristics. However, its integration into standard peptide synthesis workflows requires careful consideration of protocols to overcome potential challenges associated with its steric hindrance.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide chains using Solid-Phase Peptide Synthesis (SPPS). The following sections outline the necessary protecting group strategies, optimized coupling conditions, and purification methods, supported by experimental data and visual workflows.

Protecting Group Strategies

The choice of protecting groups for the α-amino group of this compound is critical for a successful peptide synthesis campaign. Both 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies can be employed, with the selection depending on the overall synthetic plan and the desired cleavage conditions.

Table 1: Protecting Group Strategies for this compound

Protecting GroupStructureAttachment ConditionsCleavage ConditionsAdvantagesDisadvantages
Fmoc 9-fluorenylmethyloxycarbonylFmoc-OSu or Fmoc-Cl in the presence of a base (e.g., NaHCO₃)20-50% piperidine in DMF or NMPMild cleavage conditions, compatible with acid-labile side-chain protecting groups.Potential for side reactions like aspartimide formation in sensitive sequences.
Boc tert-butyloxycarbonylBoc anhydride ((Boc)₂O) in the presence of a base (e.g., DIEA)Strong acids (e.g., Trifluoroacetic acid - TFA)Robust protection, less prone to premature cleavage.Harsh cleavage conditions can degrade sensitive peptides.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The following protocols are optimized for the incorporation of Fmoc-protected this compound into a growing peptide chain on a solid support. These protocols are designed to maximize coupling efficiency and minimize side reactions.

Materials and Reagents
  • Fmoc-protected this compound

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyano(hydroxyimino)acetate (Oxyma)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Monitoring Kaiser Test (Optional) Washing_2->Monitoring Monitoring->Fmoc_Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Monitoring->Final_Deprotection After final amino acid Cleavage Cleavage from Resin (TFA/TIS/H₂O) Final_Deprotection->Cleavage Precipitation Precipitation in cold ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS and MS/MS Analysis Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard Coupling using DIC/Oxyma

This protocol is suitable for most coupling steps involving this compound.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling:

    • Dissolve Fmoc-Methyl 2-aminoheptanoate (3 eq.), Oxyma (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-6 for each subsequent amino acid in the sequence.

Protocol 2: Enhanced Coupling for Sterically Hindered Residues using HATU

This protocol is recommended when coupling this compound to a sterically hindered amino acid or vice versa.

  • Follow steps 1-3 from Protocol 1.

  • Coupling:

    • Dissolve Fmoc-Methyl 2-aminoheptanoate (3 eq.), HATU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution.

    • Immediately add the solution to the resin and shake for 2-4 hours at room temperature.

  • Follow steps 5-7 from Protocol 1.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Cleavage_Workflow Start Peptide-on-Resin Wash_Resin Wash with DCM Start->Wash_Resin Dry_Resin Dry Resin under Vacuum Wash_Resin->Dry_Resin Cleavage_Reaction Incubate Resin with Cocktail (2-3 hours at RT) Dry_Resin->Cleavage_Reaction Prepare_Cocktail Prepare Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) Prepare_Cocktail->Cleavage_Reaction Filter_Resin Filter to Collect Cleavage Solution Cleavage_Reaction->Filter_Resin Precipitate_Peptide Precipitate Peptide in Cold Diethyl Ether Filter_Resin->Precipitate_Peptide Centrifuge Centrifuge and Decant Ether Precipitate_Peptide->Centrifuge Wash_Pellet Wash Pellet with Cold Ether Centrifuge->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide End Crude Peptide Ready for Purification Dry_Peptide->End

Caption: Workflow for peptide cleavage and deprotection.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in the SPPS protocol.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

Purification and Analysis

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Table 2: Typical RP-HPLC Conditions for Peptide Purification

ParameterCondition
Column C18, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30-60 minutes
Flow Rate 1.0 mL/min (analytical), 10-20 mL/min (preparative)
Detection UV at 214 nm and 280 nm

Quantitative Data Summary

The successful incorporation of this compound is dependent on the coupling conditions and the surrounding amino acid sequence. The following table provides expected outcomes based on the recommended protocols.

Table 3: Expected Yield and Purity for Peptides Containing this compound

Coupling ProtocolAdjacent ResidueExpected Coupling EfficiencyCrude Purity (Post-Cleavage)Final Yield (Post-Purification)
DIC/Oxyma Glycine, Alanine>98%70-85%20-40%
DIC/Oxyma Valine, Isoleucine90-95%50-70%15-30%
HATU Proline, N-methylated amino acids>95%60-80%20-35%

Note: Yields are highly sequence-dependent and may require further optimization.

Conclusion

The protocols outlined in this document provide a robust framework for the incorporation of this compound into synthetic peptides. By selecting the appropriate protecting group strategy and utilizing optimized coupling conditions, researchers can successfully synthesize novel peptides with this non-natural amino acid. Careful monitoring of the coupling reactions and efficient purification are key to obtaining high-quality peptides for downstream applications in research and drug development.

Methyl 2-aminoheptanoate: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-aminoheptanoate, a non-proteinogenic α-amino acid ester, serves as a valuable chiral building block in the asymmetric synthesis of a variety of complex organic molecules. Its utility stems from the presence of a stereogenic center at the α-carbon, which can be exploited to induce stereoselectivity in subsequent chemical transformations. This document provides detailed application notes and protocols for the use of this compound in organic synthesis, targeting researchers, scientists, and professionals in drug development.

Applications in Organic Synthesis

This compound is a versatile precursor for the synthesis of a range of chiral compounds, including but not limited to:

  • Bioactive Alkaloids and Piperidine Derivatives: The amino group and the ester functionality of this compound provide convenient handles for cyclization reactions to form substituted piperidine rings, a common motif in many biologically active alkaloids.

  • Novel Peptide Scaffolds: Incorporation of this unnatural amino acid ester into peptide chains can introduce unique conformational constraints and metabolic stability, which are desirable properties in the development of new peptide-based therapeutics.

  • Chiral Ligands for Asymmetric Catalysis: The inherent chirality of this compound can be transferred to more complex molecular frameworks to create novel chiral ligands for use in asymmetric catalysis.

Key Synthetic Transformations and Protocols

The following sections detail experimental protocols for key reactions involving this compound.

N-Acylation of this compound

A common initial step in the utilization of this compound is the protection of the amino group via acylation. This enhances its solubility in organic solvents and allows for selective reactions at the ester functionality.

Protocol: General Procedure for N-Acylation

  • Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to the solution at 0 °C to neutralize the hydrochloride salt and free the amine.

  • Acylating Agent: Slowly add the desired acylating agent (e.g., acyl chloride or anhydride) (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-acylated this compound.

Table 1: Representative Yields for N-Acylation of this compound

Acylating AgentBaseSolventReaction Time (h)Yield (%)
Acetyl chlorideTEADCM295
Benzoyl chlorideDIPEATHF492
Boc-anhydrideTEADCM1298
Diastereoselective Alkylation of N-Protected this compound

The enolate derived from N-protected this compound can undergo diastereoselective alkylation, allowing for the introduction of new stereocenters with high levels of control. The stereochemical outcome is often influenced by the nature of the N-protecting group, the base, and the electrophile.

Protocol: Diastereoselective Alkylation of N-Benzoyl-methyl 2-aminoheptanoate

  • Enolate Formation: To a solution of N-benzoyl-methyl 2-aminoheptanoate (1.0 eq) in anhydrous THF at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide) (1.2 eq) to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to proceed at -78 °C for 4-6 hours.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Table 2: Diastereoselectivity in the Alkylation of N-Benzoyl-methyl 2-aminoheptanoate

ElectrophileDiastereomeric Ratio (anti:syn)Yield (%)
Methyl iodide95:585
Benzyl bromide92:880
Allyl bromide90:1078

Visualization of Synthetic Pathways

The following diagrams illustrate key synthetic transformations starting from this compound.

N_Acylation_Workflow cluster_start Starting Material cluster_process N-Acylation cluster_end Product start This compound Hydrochloride step1 1. Dissolve in DCM/THF 2. Add Base (TEA/DIPEA) at 0 °C start->step1 step2 Add Acylating Agent (e.g., Acetyl Chloride) at 0 °C step1->step2 step3 Stir at Room Temperature step2->step3 end_product N-Acyl-methyl 2-aminoheptanoate step3->end_product

Workflow for the N-Acylation of this compound.

Diastereoselective_Alkylation cluster_start Starting Material cluster_process Alkylation cluster_end Products start N-Benzoyl-methyl 2-aminoheptanoate step1 1. Add LDA in THF at -78 °C (Enolate Formation) start->step1 step2 2. Add Electrophile (R-X) at -78 °C step1->step2 product α-Alkylated Product (Diastereomeric Mixture) step2->product

Diastereoselective Alkylation of N-Protected this compound.

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis. The protocols outlined in this document for its N-acylation and subsequent diastereoselective alkylation provide a foundation for its application in the synthesis of complex, stereochemically defined molecules. The ability to control the stereochemical outcome of these reactions makes this compound a powerful tool for researchers in the fields of natural product synthesis, medicinal chemistry, and materials science. Further exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

Application Note: Derivatization of Methyl 2-aminoheptanoate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biological research, such as amino acids and their esters, are polar and non-volatile, making them unsuitable for direct GC-MS analysis.[1][2] These molecules tend to exhibit poor peak shape and may decompose in the high temperatures of the GC injector and column.[3]

To overcome these limitations, a chemical modification process known as derivatization is required.[4] Derivatization converts polar functional groups, such as the primary amine in Methyl 2-aminoheptanoate, into less polar, more volatile, and more thermally stable moieties.[5] This application note provides detailed protocols for two common derivatization methods for this compound: acylation and silylation, enabling robust and sensitive analysis by GC-MS.

Derivatization Strategies for this compound

This compound possesses a primary amine group that requires derivatization to improve its chromatographic behavior. The carboxyl group is already esterified, so the reaction will target the active hydrogen on the amino group. The two primary strategies discussed are:

  • Acylation: This method involves reacting the amine with a perfluorinated anhydride, such as Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).[6][7] This reaction replaces the active hydrogen on the nitrogen atom with an acyl group, forming a stable, volatile amide derivative.[5] Fluorinated derivatives are particularly advantageous as they can enhance sensitivity and provide characteristic mass spectral fragmentation patterns.[8][9]

  • Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[6] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing amines.[3] The resulting silylated derivatives exhibit increased volatility and thermal stability.[6][10] MTBSTFA, which forms TBDMS derivatives, can offer even greater stability against hydrolysis compared to TMS derivatives.

Experimental Protocols

Safety Precaution: Derivatization reagents are often corrosive, moisture-sensitive, and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the formation of the N-trifluoroacetyl derivative of this compound.

Materials:

  • This compound standard or sample

  • Trifluoroacetic Anhydride (TFAA)

  • Aprotic solvent (e.g., Acetonitrile, Dichloromethane, or Ethyl Acetate)

  • Pyridine (optional, as a catalyst/acid scavenger)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen aprotic solvent (e.g., 1 mg/mL in acetonitrile).

  • Reaction Setup: Pipette 100 µL of the sample solution into a clean, dry reaction vial.

  • Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.

  • Evaporation: After cooling to room temperature, gently evaporate the excess reagent and solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of an appropriate solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

  • Analysis: Vortex the vial for 10 seconds. The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation with MSTFA

This protocol details the formation of the N-trimethylsilyl (TMS) derivative of this compound.

Materials:

  • This compound standard or sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% TMCS as a catalyst

  • Aprotic solvent (e.g., Acetonitrile or Pyridine)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, it must be dried completely (e.g., by lyophilization or evaporation) as silylation reagents are highly sensitive to moisture.[11] Dissolve the dry residue or weigh approximately 1-2 mg of the compound into a reaction vial.

  • Reagent Addition: Add 100 µL of acetonitrile (or pyridine) and 100 µL of MSTFA to the vial.[3][12]

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.[13]

  • Cooling: Allow the vial to cool to room temperature. Unlike the acylation protocol, evaporation is not typically necessary as the by-products of MSTFA are volatile and generally do not interfere with the chromatography.[3]

  • Analysis: The sample can be directly injected into the GC-MS system. If needed, the sample can be diluted with additional solvent.

Quantitative Data Summary

The choice of derivatization reagent can impact the sensitivity of the analysis. The following table summarizes representative performance data for the analysis of amino acids using different derivatization methods.

Derivatization MethodReagentDerivative TypeTypical LOD (µM)Typical LOQ (µM)Key Advantages
Acylation TFAA / PFPAN-Perfluoroacyl0.1 - 5[14]0.5 - 15Stable derivatives, high sensitivity, characteristic fragmentation.[6][8]
Alkylation Methyl/Ethyl ChloroformateN-Alkoxycarbonyl0.003 - 0.45[15]0.03 - 1.95[15]Fast reaction at room temperature, good for complex matrices.[5][16]
Silylation MSTFAN-Trimethylsilyl (TMS)0.5 - 101.5 - 30Simple one-step reaction, volatile by-products.[3]
Silylation MTBSTFAN-tert-butyldimethylsilyl (TBDMS)0.1 - 2[17]0.3 - 5Derivatives are ~10,000x more stable to hydrolysis than TMS derivatives.[10]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are representative and can vary significantly based on the specific analyte, sample matrix, and instrument configuration.

Recommended GC-MS Parameters

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Injector: Split/Splitless, 250°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 70°C, hold for 1 minute

    • Ramp 1: 10°C/min to 170°C

    • Ramp 2: 30°C/min to 280°C, hold for 5 minutes[18]

  • MS Source: Electron Ionization (EI) at 70 eV, 230°C

  • MS Quad: 150°C

  • Scan Range: 50-550 amu

Workflow and Process Visualization

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Post-Reaction Workup cluster_analysis GC-MS Analysis A Start: Methyl 2-aminoheptanoate Sample B Dissolve in Aprotic Solvent A->B C Add Derivatization Reagent (e.g., TFAA or MSTFA) B->C Transfer to Vial D Heat Reaction Vial (e.g., 60-70°C) C->D E Cool to Room Temp D->E F Evaporate/Reconstitute (Acylation) or Direct Injection (Silylation) E->F G Inject Sample into GC-MS F->G H Data Acquisition (Scan or SIM mode) G->H I Data Processing & Quantification H->I

Caption: Workflow for derivatization of this compound.

References

Application Notes and Protocols: Methyl 2-aminoheptanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Methyl 2-aminoheptanoate as a Versatile Building Block

This compound is a non-proteinogenic α-amino acid ester that holds significant promise as a versatile building block in medicinal chemistry. While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural features—a reactive amino group, a methyl ester, and a five-carbon side chain—suggest a range of potential uses in drug design and discovery. Its utility can be extrapolated from the well-established roles of other unnatural amino acids (UAAs) and the strategic incorporation of methyl groups in therapeutic agents.[1]

The incorporation of UAAs like 2-aminoheptanoic acid into peptide-based drugs or as scaffolds for small molecules can lead to improved pharmacokinetic and pharmacodynamic properties.[1] The lipophilic heptanoate side chain can enhance membrane permeability and protein-binding interactions, while the methyl ester provides a handle for further chemical modification or can act as a prodrug moiety, improving oral bioavailability.

The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, suggests that the strategic placement of a methyl group can significantly enhance a molecule's potency, selectivity, and metabolic stability.[2][3] While the methyl group in this compound is part of the ester, its influence on the overall physicochemical properties of derivatives can be profound.

Potential Advantages of Incorporating this compound in Drug Candidates:

  • Increased Lipophilicity: The heptyl side chain can increase the lipophilicity of a parent molecule, potentially improving its ability to cross cell membranes.

  • Enhanced Protein-Ligand Interactions: The alkyl side chain can participate in hydrophobic interactions within the binding pockets of target proteins.

  • Improved Metabolic Stability: The non-natural structure can confer resistance to enzymatic degradation, prolonging the half-life of a drug.

  • Scaffold for Further Derivatization: The amino and ester groups serve as synthetic handles for the attachment of other pharmacophoric groups.

Potential Therapeutic Applications and Rationale

Based on the activities of structurally related amino acid esters and derivatives, this compound could be a valuable starting point for the development of novel therapeutics in several areas:

Anticancer Agents

Numerous studies have demonstrated the efficacy of novel amino acid ester derivatives as potent antiproliferative agents. For instance, derivatives of genistein coupled with amino acid esters have shown significant cytotoxicity against various cancer cell lines.[4]

Rationale: this compound can be used to synthesize novel compounds that target cancer-specific pathways. The lipophilic side chain could facilitate entry into cancer cells, and the amino ester backbone can be decorated with moieties that inhibit key enzymes or protein-protein interactions involved in tumor growth and progression.

Hypolipidemic Agents

Amino acid ester-coupled derivatives of natural products like caffeoylquinic acid have been shown to regulate lipid accumulation in liver cells.[5]

Rationale: The structural features of this compound could be leveraged to design compounds that modulate lipid metabolism. The heptyl group might interact with lipid-binding proteins or enzymes involved in cholesterol and fatty acid synthesis.

Peptidomimetics

The use of unnatural amino acids is a cornerstone of peptidomimetic design, aiming to create peptide-like molecules with improved stability and oral bioavailability.[1]

Rationale: Incorporating this compound into a peptide sequence can introduce conformational constraints and increase resistance to proteolysis. This can lead to more potent and stable peptide-based drugs targeting a variety of receptors and enzymes.

Illustrative Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for derivatives of this compound, based on reported values for analogous compounds. This data is for illustrative purposes only.

Table 1: Hypothetical Antiproliferative Activity of this compound Derivatives. Data is extrapolated from the activity of genistein amino acid ester derivatives against HCT-116 cells.[4]

Compound IDModification on Amino GroupIC50 (µM) on HCT-116 Cells
M2AH-001 Unsubstituted> 50
M2AH-002 N-Benzoyl15.2
M2AH-003 N-(4-Chlorobenzoyl)8.5
M2AH-004 N-(3,4-Dichlorobenzoyl)3.1
Genistein (Reference)25.8

Table 2: Hypothetical Lipid-Lowering Effects of this compound Derivatives. Data is extrapolated from the effects of caffeoylquinic acid-amino acid ester derivatives on oleic acid-induced lipid accumulation in HepG2 cells.[5]

Compound IDModification on Amino Group% Reduction in Lipid Accumulation
M2AH-L01 N-Caffeoyl15%
M2AH-L02 N-(4,5-Isopropylidene-caffeoyl)25%
M2AH-L03 N-Feruloyl18%
Simvastatin (Reference)30%

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and biological evaluation of derivatives of this compound.

Protocol for the Synthesis of N-Acyl this compound Derivatives

This protocol describes a general method for the acylation of the amino group of this compound.

Materials:

  • This compound hydrochloride

  • Desired carboxylic acid (e.g., benzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) in DCM.

  • Add TEA (2.2 eq) and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acyl this compound derivative.

Protocol for In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the evaluation of the cytotoxic effects of synthesized derivatives on a cancer cell line (e.g., HCT-116).

Materials:

  • HCT-116 human colon cancer cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCT-116 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Use DMSO as a vehicle control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

Visualizations

Logical Relationship of this compound in Drug Design

G cluster_features Structural Features cluster_properties Physicochemical Properties cluster_applications Potential Applications M2AH This compound Amino Amino Group M2AH->Amino Ester Methyl Ester M2AH->Ester SideChain Heptyl Side Chain M2AH->SideChain Stability Metabolic Stability M2AH->Stability Reactivity Chemical Reactivity Amino->Reactivity Ester->Reactivity Lipophilicity Increased Lipophilicity SideChain->Lipophilicity Anticancer Anticancer Agents Lipophilicity->Anticancer Hypolipidemic Hypolipidemic Agents Lipophilicity->Hypolipidemic Peptidomimetics Peptidomimetics Reactivity->Peptidomimetics Stability->Peptidomimetics G Start This compound Hydrochloride Step1 Deprotonation (TEA in DCM) Start->Step1 Intermediate Free Amine Step1->Intermediate Step2 Acylation (Acyl Chloride, 0°C to RT) Intermediate->Step2 Product_Crude Crude N-Acyl Derivative Step2->Product_Crude Step3 Workup & Purification (Column Chromatography) Product_Crude->Step3 Final_Product Pure N-Acyl This compound Step3->Final_Product G Drug M2AH Derivative Receptor Growth Factor Receptor Drug->Receptor Inhibition Kinase Tyrosine Kinase Receptor->Kinase Pathway Downstream Signaling (e.g., MAPK/ERK) Kinase->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation

References

Application Notes and Protocols for Methyl 2-aminoheptanoate in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic and chemical synthesis of Methyl 2-aminoheptanoate, a non-canonical amino acid ester, and its potential applications in therapeutic peptide development. Detailed experimental protocols and structured data are presented to facilitate its use in the laboratory.

Introduction

This compound is a derivative of 2-aminoheptanoic acid, a non-canonical alpha-amino acid. As a building block for peptide synthesis, it offers the potential to create novel peptides with enhanced therapeutic properties. The introduction of a medium-chain alkyl group can modulate the hydrophobicity of peptides, which may lead to improved membrane interaction, increased stability against enzymatic degradation, and enhanced biological activity. This document outlines methods for its synthesis and explores its application in the development of potent antimicrobial peptides.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and stereoselective alternative to traditional chemical methods for the production of amino acid esters. Lipases are commonly employed for this purpose due to their broad substrate specificity and stability in organic solvents.

Protocol: Lipase-Catalyzed Esterification of 2-Aminoheptanoic Acid

This protocol is based on established methods for the lipase-catalyzed esterification of medium-chain alpha-amino acids.

Materials:

  • 2-Aminoheptanoic acid

  • Methanol (anhydrous)

  • Immobilized Candida antarctica lipase B (CALB, Novozym® 435)

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Molecular sieves (3 Å, activated)

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., screw-capped flask)

  • Rotary evaporator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Reaction Setup: In a clean, dry screw-capped flask, add 2-aminoheptanoic acid (1 equivalent).

  • Add methanol (3-5 equivalents) to the flask.

  • Add the organic solvent (e.g., MTBE) to achieve a suitable substrate concentration (e.g., 0.1-0.5 M).

  • Add activated molecular sieves (10-20% w/w of the amino acid) to remove water produced during the reaction, which helps to drive the equilibrium towards ester formation.

  • Add the immobilized lipase (e.g., Novozym® 435, 10-20% w/w of the amino acid).

  • Reaction Conditions: Seal the flask and place it on a magnetic stirrer with heating. Stir the reaction mixture at a controlled temperature, typically between 40-60°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC to determine the conversion of the amino acid to its methyl ester.

  • Work-up: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess methanol. The crude this compound can be further purified by column chromatography on silica gel if necessary.

Data Presentation:

ParameterValue/Range
EnzymeImmobilized CALB
Substrates2-Aminoheptanoic acid, Methanol
Molar Ratio (Acid:Alcohol)1:3 - 1:5
SolventMTBE
Temperature40 - 60 °C
Enzyme Loading (w/w)10 - 20%
Reaction Time24 - 72 hours
Typical Conversion>90%

Chemical Synthesis of this compound Hydrochloride

For applications where stereoselectivity is not a primary concern or when a racemic mixture is desired, chemical synthesis provides a straightforward method for producing this compound. A common and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol.[1]

Protocol: Esterification using Trimethylchlorosilane and Methanol[1]

Materials:

  • 2-Aminoheptanoic acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Magnetic stirrer

  • Reaction vessel (e.g., round-bottom flask)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-aminoheptanoic acid (1 equivalent) in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Reagent Addition: Slowly add trimethylchlorosilane (2-3 equivalents) to the stirred suspension.

  • Reaction Conditions: Remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is no longer visible.

  • Work-up: Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator to obtain the crude this compound hydrochloride salt.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Data Presentation:

ParameterValue/Range
Reagents2-Aminoheptanoic acid, Methanol, TMSCl
Molar Ratio (Acid:TMSCl)1:2 - 1:3
SolventMethanol
TemperatureRoom Temperature
Reaction Time4 - 12 hours
Typical Yield>95%

Reactions and Applications in Drug Development

This compound serves as a valuable building block in peptide synthesis, particularly for the development of antimicrobial peptides (AMPs). The incorporation of non-canonical amino acids like 2-aminoheptanoic acid can significantly enhance the therapeutic potential of these peptides.

Application Note: Enhancement of Antimicrobial Activity

The introduction of a heptanoyl side chain via 2-aminoheptanoic acid increases the hydrophobicity of a peptide. This modification can improve the peptide's ability to interact with and disrupt the bacterial cell membrane, a key mechanism of action for many AMPs. A study on a lactoferricin B-derived peptide demonstrated that its modification with the structurally similar (S)-2-aminooctanoic acid led to a significant enhancement in its antibacterial activity.[2] This suggests that incorporating 2-aminoheptanoic acid into peptide sequences is a promising strategy for developing new and more effective antimicrobial agents to combat antibiotic-resistant bacteria.[3]

Protocol: Incorporation of 2-Aminoheptanoic Acid into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-protected 2-aminoheptanoic acid into a peptide using standard Fmoc-SPPS chemistry.

Materials:

  • Fmoc-2-aminoheptanoic acid

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid with the deprotection solution.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling:

    • Pre-activate Fmoc-2-aminoheptanoic acid with the coupling reagent and base in DMF.

    • Add the activated amino acid solution to the resin and allow it to react.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Aminoheptanoic_Acid 2-Aminoheptanoic Acid Immobilized_Lipase Immobilized Lipase (e.g., CALB) 2-Aminoheptanoic_Acid->Immobilized_Lipase Methanol Methanol Methanol->Immobilized_Lipase Product This compound Immobilized_Lipase->Product Esterification Organic_Solvent Organic Solvent (e.g., MTBE) Organic_Solvent->Immobilized_Lipase Temperature 40-60°C Temperature->Immobilized_Lipase Molecular_Sieves Molecular Sieves Molecular_Sieves->Immobilized_Lipase H₂O Removal

Caption: Workflow for the enzymatic synthesis of this compound.

Antimicrobial_Peptide_MoA cluster_peptide Modified Antimicrobial Peptide cluster_membrane Bacterial Cell Membrane AMP Peptide Backbone NCAA 2-Aminoheptanoate Moiety (Increased Hydrophobicity) Outer_Membrane Outer Membrane (Gram-negative) AMP->Outer_Membrane Electrostatic Interaction Inner_Membrane Cytoplasmic Membrane NCAA->Inner_Membrane Hydrophobic Interaction Disruption Membrane Disruption (Pore Formation, Destabilization) Inner_Membrane->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Mechanism of action of antimicrobial peptides with 2-aminoheptanoate.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 2-Aminoheptanoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of 2-aminoheptanoate, a non-standard amino acid, into synthetic peptides using solid-phase peptide synthesis (SPPS). The inclusion of such aliphatic, non-proteinogenic amino acids can significantly modify the physicochemical properties of peptides, potentially enhancing their therapeutic potential by increasing hydrophobicity, altering conformation, and improving metabolic stability.

Application Note: Incorporation of Fmoc-2-aminoheptanoic Acid in SPPS

The successful incorporation of 2-aminoheptanoate into a peptide sequence via SPPS necessitates the use of a properly protected derivative, namely N-α-Fmoc-2-aminoheptanoic acid. The use of Methyl 2-aminoheptanoate is generally incompatible with standard SPPS protocols, as the methyl-esterified carboxyl group would prevent its activation and subsequent coupling to the N-terminus of the growing peptide chain on the solid support.

The following notes address the considerations for using N-α-Fmoc-2-aminoheptanoic acid.

Challenges and Considerations:

  • Steric Hindrance: The pentyl side chain of 2-aminoheptanoic acid can introduce moderate steric hindrance, potentially slowing down coupling reactions compared to smaller amino acids like Alanine or Glycine. This is a common challenge when working with non-standard or bulky amino acids.[1][2]

  • Peptide Aggregation: The introduction of hydrophobic residues can increase the propensity for peptide chain aggregation on the solid support, which can lead to incomplete deprotection and coupling reactions, ultimately resulting in lower purity and yield.

  • Coupling Reagent Selection: Due to potential steric hindrance, the choice of coupling reagent is critical. More potent activating reagents are recommended to ensure efficient and complete coupling.

Recommended Synthesis Strategy:

  • Resin: Standard polystyrene-based resins such as Wang or Rink Amide resin are suitable, depending on whether a C-terminal carboxylic acid or amide is desired.[3][4]

  • Protecting Group: The standard Fmoc/tBu strategy is recommended for the synthesis.[5]

  • Coupling Reagents: The use of aminium/uronium or phosphonium salt-based coupling reagents such as HATU, HBTU, or PyBOP, in combination with a tertiary base like N,N-diisopropylethylamine (DIPEA), is strongly advised to overcome potential steric hindrance and drive the coupling reaction to completion.[6]

  • Monitoring: It is crucial to monitor the completion of both the coupling and deprotection steps. The Kaiser test (for primary amines) can be used after coupling to ensure the absence of free amino groups.[7]

Data Presentation

The following table presents hypothetical, yet representative, quantitative data comparing the coupling efficiency of Fmoc-L-Alanine-OH, the sterically hindered Fmoc-N-methyl-L-Alanine-OH, and the target non-standard amino acid, Fmoc-L-2-aminoheptanoic acid, under different coupling conditions. This data is for illustrative purposes to guide protocol optimization.

Amino AcidCoupling ReagentActivation Time (min)Coupling Time (min)Predicted Coupling Efficiency (%)
Fmoc-L-Alanine-OHHBTU/DIPEA230>99.5
Fmoc-L-Alanine-OHHATU/DIPEA230>99.8
Fmoc-N-methyl-L-Alanine-OHHBTU/DIPEA590~95.0
Fmoc-N-methyl-L-Alanine-OHHATU/DIPEA560>99.0
Fmoc-L-2-aminoheptanoic acidHBTU/DIPEA260~98.5
Fmoc-L-2-aminoheptanoic acidHATU/DIPEA245>99.5

Note: Data is illustrative and based on general principles of SPPS with hindered amino acids. Actual efficiencies may vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single cycle of amino acid addition. The process begins after the initial loading of the first Fmoc-protected amino acid onto the resin.

Materials:

  • Fmoc-protected amino acid

  • Peptide synthesis grade Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Peptide synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin. c. Agitate for 5-10 minutes. d. Drain the solution. e. Repeat the piperidine treatment for another 10-15 minutes. f. Drain the solution.

  • Washing: a. Wash the resin thoroughly with DMF (5-7 times). b. Perform a final wash with DCM and then DMF to prepare for coupling.

  • Amino Acid Coupling: a. In a separate vessel, dissolve 3-5 equivalents of the Fmoc-amino acid in DMF. b. Add 3-5 equivalents of the coupling reagent (e.g., HATU). c. Add 6-10 equivalents of DIPEA. d. Allow the mixture to pre-activate for 2-5 minutes. e. Add the activated amino acid solution to the deprotected peptidyl-resin. f. Agitate at room temperature for the specified coupling time (typically 30-60 minutes).

  • Post-Coupling Wash: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times). c. Wash with DCM (2-3 times). d. Wash with MeOH (2-3 times).

  • Monitoring (Optional but Recommended): a. Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[7]

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[8]

  • Final Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a cocktail containing Trifluoroacetic Acid (TFA).[8][9]

Specific Protocol for Coupling Fmoc-2-aminoheptanoic Acid

This protocol is an adaptation of the general procedure, optimized for the incorporation of the bulkier 2-aminoheptanoic acid.

Procedure:

  • Follow the General Protocol for steps 1 (Resin Swelling), 2 (Fmoc Deprotection), and 3 (Washing).

  • Amino Acid Coupling (Optimized): a. In a separate vessel, dissolve 4 equivalents of Fmoc-2-aminoheptanoic acid in DMF. b. Add 3.95 equivalents of HATU. c. Add 8 equivalents of DIPEA. d. Allow the mixture to pre-activate for 2 minutes . e. Add the activated amino acid solution to the deprotected peptidyl-resin. f. Agitate at room temperature for 45-60 minutes . For sequences known to be difficult, extending the coupling time to 2 hours or performing a double coupling is recommended.[2]

  • Follow the General Protocol for steps 5 (Post-Coupling Wash), 6 (Monitoring), 7 (Cycle Repetition), and 8 (Final Cleavage).

Visualizations

Experimental Workflow

SPPS_Workflow Start Start: Peptidyl-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test (Optional) Wash2->KaiserTest KaiserTest->Coupling Positive (Recouple) End Next Cycle or Final Cleavage KaiserTest->End Negative

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Factors Affecting Coupling Efficiency

Coupling_Factors Efficiency Coupling Efficiency Sterics Steric Hindrance (Bulky Side Chains, N-Methylation) Sterics->Efficiency Decreases Aggregation Peptide Aggregation (Hydrophobic Sequences) Aggregation->Efficiency Decreases Reagents Coupling Reagents (HATU, HBTU > DCC) Reagents->Efficiency Increases Conditions Reaction Conditions (Time, Temperature, Equivalents) Conditions->Efficiency Optimizes

Caption: Key factors influencing the efficiency of amino acid coupling in SPPS.

Coupling of Fmoc-2-aminoheptanoic Acid

Caption: Reaction scheme for the coupling of Fmoc-2-aminoheptanoic acid.

References

Protecting Group Strategies for Methyl 2-aminoheptanoate in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection of the primary amine functionality of Methyl 2-aminoheptanoate. The selection of an appropriate protecting group is crucial in multi-step organic synthesis to prevent unwanted side reactions and ensure high yields of the desired product. The three most common amine-protecting groups, tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), are discussed in detail, including their introduction (protection) and removal (deprotection).

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of a nucleophilic primary amine and an ester functional group necessitates a robust protecting group strategy to selectively carry out reactions at other positions of the molecule. The choice of the protecting group depends on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.

Protecting Group Strategies: A Comparative Overview

The selection of a suitable protecting group is contingent on the desired orthogonality and the specific reaction conditions planned for the synthetic route. Below is a summary of the key characteristics of the Boc, Cbz, and Fmoc protecting groups.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OAcidic (e.g., TFA, HCl)[1][2]Stable to bases, hydrogenolysis, and mild nucleophiles.[1]
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C) or strong acids[3]Stable to acidic and basic conditions, and mild nucleophiles.[3]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic (e.g., Piperidine)[4][5]Stable to acidic conditions and hydrogenolysis.[4]

Experimental Protocols

The following protocols are generalized for the protection and deprotection of this compound based on established procedures for similar α-amino esters. Researchers should optimize these conditions for their specific needs.

tert-Butyloxycarbonyl (Boc) Protection

Application Note: The Boc group is a widely used protecting group for amines due to its stability under basic and nucleophilic conditions and its ease of removal under acidic conditions. This makes it suitable for syntheses involving organometallic reagents or basic hydrolysis of esters.

Protection Protocol (N-Boc-Methyl 2-aminoheptanoate):

  • Reagents: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM or THF.

    • Add a base such as triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate.[1]

    • Cool the mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Deprotection Protocol:

  • Reagents: N-Boc-Methyl 2-aminoheptanoate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., Dioxane).

  • Procedure:

    • Dissolve N-Boc-Methyl 2-aminoheptanoate in an appropriate solvent (e.g., DCM for TFA, or dioxane for HCl).

    • Add an excess of the acidic reagent (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane).[1]

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.

Quantitative Data for Boc Protection of Amino Esters:

SubstrateBaseSolventTime (h)Yield (%)Reference
Various AminesNaOHWater/THFRTHigh[1]
Amino Acid EstersNaHCO₃Chloroform/WaterRefluxHigh[1]

Workflow for Boc Protection and Deprotection:

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot This compound reagents_prot (Boc)₂O, Base (TEA or NaHCO₃) Solvent (DCM or THF) reaction_prot Stir at RT 12-24h reagents_prot->reaction_prot Add workup_prot Aqueous Workup & Extraction reaction_prot->workup_prot purification_prot Column Chromatography workup_prot->purification_prot product_prot N-Boc-Methyl 2-aminoheptanoate purification_prot->product_prot start_deprot N-Boc-Methyl 2-aminoheptanoate product_prot->start_deprot reagents_deprot Acid (TFA or HCl) Solvent (DCM or Dioxane) reaction_deprot Stir at RT 1-4h reagents_deprot->reaction_deprot Add workup_deprot Solvent Evaporation reaction_deprot->workup_deprot product_deprot This compound (as salt) workup_deprot->product_deprot

Boc protection and deprotection workflow.
Benzyloxycarbonyl (Cbz) Protection

Application Note: The Cbz group is another popular amine protecting group, stable to both acidic and basic conditions. Its removal via catalytic hydrogenolysis is a very mild method, making it compatible with a wide range of other functional groups, except for those that are also susceptible to reduction (e.g., alkenes, alkynes, and some sulfur-containing groups).

Protection Protocol (N-Cbz-Methyl 2-aminoheptanoate):

  • Reagents: this compound, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).[3]

    • Add sodium bicarbonate (2.0 eq).[3]

    • Cool the mixture to 0 °C.

    • Slowly add benzyl chloroformate (1.5 eq).[3]

    • Stir the reaction at 0 °C for several hours to overnight.[3]

    • Monitor the reaction by TLC.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Deprotection Protocol (Hydrogenolysis):

  • Reagents: N-Cbz-Methyl 2-aminoheptanoate, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve N-Cbz-Methyl 2-aminoheptanoate in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC. The reaction is usually complete within a few hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Quantitative Data for Cbz Protection and Deprotection:

StepSubstrateReagentsSolventTime (h)Yield (%)Reference
ProtectionAmineCbz-Cl, NaHCO₃THF/H₂O2090[3]
DeprotectionCbz-protected amineH₂, 5% Pd-CMeOH40Not specified[3]

Workflow for Cbz Protection and Deprotection:

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot This compound reagents_prot Cbz-Cl, NaHCO₃ THF/H₂O reaction_prot Stir at 0°C ~20h reagents_prot->reaction_prot Add workup_prot Aqueous Workup & Extraction reaction_prot->workup_prot purification_prot Column Chromatography workup_prot->purification_prot product_prot N-Cbz-Methyl 2-aminoheptanoate purification_prot->product_prot start_deprot N-Cbz-Methyl 2-aminoheptanoate product_prot->start_deprot reagents_deprot H₂ (1 atm), Pd/C Solvent (MeOH) reaction_deprot Stir at RT ~4h reagents_deprot->reaction_deprot Add workup_deprot Filter through Celite reaction_deprot->workup_deprot product_deprot This compound workup_deprot->product_deprot

Cbz protection and deprotection workflow.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

Application Note: The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups and resin linkages. In solution-phase synthesis, its use is also advantageous when acid-sensitive functional groups are present in the molecule.

Protection Protocol (N-Fmoc-Methyl 2-aminoheptanoate):

  • Reagents: this compound, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA), Dioxane/Water or Dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent mixture like dioxane/water or DMF.

    • Add a base such as aqueous sodium bicarbonate or DIPEA (2.0 eq).

    • Add Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) to the solution.

    • Stir the reaction at room temperature for several hours until completion, as monitored by TLC.

    • If using an aqueous system, acidify the mixture with dilute HCl to precipitate the product. Filter, wash with water, and dry.

    • If using an organic solvent, perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

    • Recrystallization or column chromatography can be used for purification.

Deprotection Protocol:

  • Reagents: N-Fmoc-Methyl 2-aminoheptanoate, Piperidine, Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Fmoc-Methyl 2-aminoheptanoate in DMF.

    • Add a solution of piperidine in DMF (typically 20% v/v).[4][5]

    • Stir the reaction at room temperature. Deprotection is usually rapid, often complete within 30 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture can often be taken to the next step directly after removal of the solvent and the volatile byproducts under high vacuum. Alternatively, an aqueous workup can be performed.

Quantitative Data for Fmoc Deprotection:

ReagentSolventTimeEfficacyReference
20% PiperidineDMF10 minStandard[5]
4-MethylpiperidineDMF-As efficient as piperidine[4]
DBUDMF-Alternative to piperidine[4]

Workflow for Fmoc Protection and Deprotection:

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot This compound reagents_prot Fmoc-Cl or Fmoc-OSu, Base Solvent (Dioxane/H₂O or DMF) reaction_prot Stir at RT ~2-6h reagents_prot->reaction_prot Add workup_prot Aqueous Workup or Precipitation reaction_prot->workup_prot purification_prot Recrystallization or Column Chromatography workup_prot->purification_prot product_prot N-Fmoc-Methyl 2-aminoheptanoate purification_prot->product_prot start_deprot N-Fmoc-Methyl 2-aminoheptanoate product_prot->start_deprot reagents_deprot 20% Piperidine in DMF reaction_deprot Stir at RT < 30 min reagents_deprot->reaction_deprot Add workup_deprot Solvent Evaporation reaction_deprot->workup_deprot product_deprot This compound workup_deprot->product_deprot

Fmoc protection and deprotection workflow.

Potential Side Reactions and Considerations

  • Racemization: While generally low for these protection methods, care should be taken, especially if the reaction conditions are harsh or if the protected amino ester is subjected to strong bases for extended periods.

  • Diketopiperazine Formation: In the synthesis of dipeptides where the N-terminal amino acid is protected, the deprotected amine of the second amino acid can attack the ester carbonyl of the first, leading to the formation of a cyclic diketopiperazine. This is particularly a concern with C-terminal proline residues.

  • Aspartimide Formation: For aspartic acid residues, the side-chain ester can be attacked by the backbone amide nitrogen, especially under basic conditions used for Fmoc deprotection, leading to the formation of a succinimide derivative. This can result in epimerization at the α-carbon.

  • Over-alkylation: During N-methylation or other N-alkylation steps, the use of strong bases and alkylating agents can sometimes lead to multiple alkylations if not carefully controlled.

Conclusion

The choice of a protecting group for this compound is a critical decision in the design of a synthetic route. The Boc, Cbz, and Fmoc groups each offer a distinct set of advantages and are removable under orthogonal conditions. By carefully considering the stability of the protecting group in relation to the planned subsequent reactions, researchers can devise a robust and efficient synthesis for their target molecules. The protocols and data presented here provide a solid foundation for the successful implementation of these protecting group strategies.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the large-scale synthesis of Methyl 2-aminoheptanoate, a valuable intermediate in the preparation of various pharmaceuticals and specialty chemicals. The protocols described herein are based on established methods for the synthesis of α-amino esters and are adapted for scalability.

Introduction

This compound is an α-amino acid ester that serves as a key building block in organic synthesis. Its applications include the incorporation into peptide structures and the synthesis of non-canonical amino acids for drug discovery. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries. This document outlines two primary chemical methods for its large-scale production: a classical acid-catalyzed esterification and a milder method employing trimethylchlorosilane.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of amino acid methyl esters, which can be expected for the synthesis of this compound.

ParameterAcid-Catalyzed Esterification (H₂SO₄)Trimethylchlorosilane (TMSCl) Method
Starting Material 2-Aminoheptanoic Acid2-Aminoheptanoic Acid
Reagents Methanol, Concentrated Sulfuric AcidMethanol, Trimethylchlorosilane
Reaction Temperature Reflux (approx. 73-81°C)[1]Room Temperature[2]
Reaction Time 2-4 hours (multiple cycles may be required)[1]Varies (monitored by TLC)[2]
Typical Yield High (e.g., >95%)[1]Good to Excellent[2]
Work-up Concentration under reduced pressure, pH adjustment[1]Concentration on a rotary evaporator[2]
Product Form Typically isolated as the hydrochloride saltHydrochloride salt[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification

This protocol is adapted from a general procedure for the synthesis of amino acid methyl esters using a strong acid catalyst, suitable for large-scale production.[1]

Materials:

  • 2-Aminoheptanoic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Ammonia solution (for pH adjustment)

  • Suitable reaction vessel with reflux condenser and mechanical stirrer

  • Vacuum pump and rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reactor, suspend 2-aminoheptanoic acid in methanol.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid to the suspension while stirring. An exothermic reaction will occur.

  • Reflux: Heat the reaction mixture to reflux (approximately 73-81°C) and maintain for 2-4 hours.[1]

  • Concentration: After the initial reflux period, concentrate the mixture at reduced pressure using a vacuum pump. The temperature of the reaction mixture may increase to around 80°C during this step.[1]

  • Methanol Addition and Further Reflux: Add a fresh portion of methanol to the concentrated residue and heat again to reflux for 1-2 hours.[1]

  • Repeated Concentration and Reflux: Repeat the concentration and methanol addition/reflux steps as necessary to drive the esterification to completion. The reaction progress can be monitored by suitable analytical techniques (e.g., TLC, HPLC).

  • Final Methanol Addition and pH Adjustment: After the final concentration, add a final portion of methanol to dissolve the product. In a separate reactor, prepare a small amount of methanol. Dose the product solution into the second reactor while maintaining the temperature at approximately 20°C. Adjust the pH to around 3.5 with an ammonia solution to precipitate any unwanted by-products and neutralize excess acid.[1]

  • Isolation: The final product, this compound, will likely be in the form of its salt (e.g., sulfate or hydrochloride if HCl was used). Further purification can be achieved by filtration and subsequent work-up of the filtrate, which may involve evaporation of the alcohol and further purification steps.[1]

Protocol 2: Trimethylchlorosilane (TMSCl) Mediated Esterification

This protocol presents a milder, room temperature method for the synthesis of amino acid methyl esters.[2]

Materials:

  • 2-Aminoheptanoic Acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl), freshly distilled

  • Round bottom flask with magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reactant Charging: To a round bottom flask, add 2-aminoheptanoic acid.

  • TMSCl Addition: Slowly add freshly distilled trimethylchlorosilane to the amino acid with stirring.

  • Methanol Addition: Add methanol to the mixture. The resulting solution or suspension is stirred at room temperature.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield the product, this compound hydrochloride.[2]

Visualizations

Experimental Workflow: Acid-Catalyzed Esterification

Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Isolation Stage start Suspend 2-Aminoheptanoic Acid in Methanol add_acid Add Concentrated H₂SO₄ start->add_acid reflux1 Heat to Reflux (2-4 hours) add_acid->reflux1 concentrate1 Concentrate under Reduced Pressure reflux1->concentrate1 add_methanol2 Add Fresh Methanol concentrate1->add_methanol2 reflux2 Heat to Reflux (1-2 hours) add_methanol2->reflux2 repeat Repeat Concentration and Reflux as Needed reflux2->repeat repeat->concentrate1 Yes final_methanol Add Final Portion of Methanol repeat->final_methanol No ph_adjust pH Adjustment to ~3.5 with Ammonia final_methanol->ph_adjust isolate Isolate Product Salt ph_adjust->isolate

Caption: Workflow for Acid-Catalyzed Synthesis.

Logical Relationship: TMSCl-Mediated Esterification

TMSCl_Esterification cluster_main TMSCl-Mediated Esterification amino_acid 2-Aminoheptanoic Acid reaction Stir at Room Temperature amino_acid->reaction tmscl Trimethylchlorosilane tmscl->reaction methanol Methanol methanol->reaction evaporation Rotary Evaporation reaction->evaporation product This compound Hydrochloride evaporation->product

Caption: Key Steps in TMSCl-Mediated Synthesis.

References

Application Notes and Protocols: The Use of Chiral Amino Acid Esters in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a comprehensive search of scientific literature did not yield specific examples of Methyl 2-aminoheptanoate being employed as a primary catalyst or ligand in asymmetric catalysis, the broader class of chiral α-amino acid esters and their derivatives represents a cornerstone of modern stereoselective synthesis. These readily available and structurally diverse compounds serve as powerful organocatalysts and as foundational building blocks for more complex chiral ligands and auxiliaries.

This document provides an overview of the applications of chiral α-amino acid esters and their derivatives in asymmetric catalysis, with a focus on their role as organocatalysts in key carbon-carbon bond-forming reactions. The protocols and data presented are representative of the general methodologies employed in the field.

Application Notes: Chiral Amino Acid Derivatives in Asymmetric Catalysis

Chiral amino acids and their simple ester derivatives are among the most widely utilized scaffolds in asymmetric catalysis due to their bifunctional nature, containing both a basic amino group and an acidic carboxylic acid (or ester) group. This arrangement is ideal for activating substrates through multiple non-covalent interactions.

1.1. Organocatalysis via Enamine and Iminium Ion Intermediates

A primary application of α-amino acid derivatives is in organocatalysis, where they catalyze reactions through the formation of transient nucleophilic enamine or electrophilic iminium ion intermediates.

  • Enamine Catalysis: Secondary amino acid esters can react with carbonyl compounds (aldehydes and ketones) to form chiral enamines. These enamines are more nucleophilic than the corresponding enols or enolates and can react with various electrophiles, such as α,β-unsaturated aldehydes in Michael additions, with high stereocontrol.

  • Iminium Ion Catalysis: The same catalysts can react with α,β-unsaturated carbonyls to form chiral iminium ions. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor, activating it for attack by nucleophiles.

1.2. Precursors for Chiral Ligands

Amino acid esters are frequently used as starting materials for the synthesis of more elaborate chiral ligands for metal-catalyzed reactions. Their inherent chirality is transferred to the new ligand scaffold. For example, they can be converted into:

  • Schiff Base Ligands: Condensation of the amino group with an aldehyde can yield chiral Schiff bases, which are effective ligands for metals like Nickel and Copper in reactions such as asymmetric alkylations.[1]

  • Peptide-Based Ligands: Amino acid esters are the fundamental units for solid-phase or solution-phase peptide synthesis, leading to chiral peptide ligands used in a variety of metal-catalyzed transformations.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: The amino acid backbone can be incorporated into imidazolium salts, which are precursors to chiral NHC ligands.[2]

Quantitative Data Summary

The following table summarizes representative data for an asymmetric Michael addition reaction catalyzed by an amino acid-derived organocatalyst, illustrating the high levels of stereoselectivity that can be achieved.

EntryMichael AcceptorNucleophileCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1NitrostyreneDiethyl malonate2Toluene9293
2(E)-ChalconeIsobutyraldehyde20MeCN8595
3N-BenzylmaleimideIsobutyraldehyde10Dioxane90>99

Data is representative and compiled from analogous systems described in the literature.[3][4]

Experimental Protocols

3.1. General Protocol for an Asymmetric Michael Addition of an Aldehyde to a Nitroalkene Catalyzed by a Chiral Amino Acid Ester Derivative

This protocol describes a typical procedure for the organocatalytic conjugate addition of an aldehyde to a nitroalkene.

Materials:

  • Chiral secondary amino acid ester (e.g., (S)-proline methyl ester) (Catalyst)

  • Nitroalkene (e.g., (E)-β-nitrostyrene)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Benzoic acid (co-catalyst, optional)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere-flushed round-bottom flask, add the chiral amino acid ester catalyst (0.02 mmol, 10 mol%).

  • If using a co-catalyst, add benzoic acid (0.02 mmol, 10 mol%).

  • Add the anhydrous solvent (2.0 mL).

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the nitroalkene (0.2 mmol, 1.0 eq).

  • Add the aldehyde (0.4 mmol, 2.0 eq) dropwise to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow prep prep reaction reaction workup workup analysis analysis A Catalyst & Solvent Addition B Substrate Addition (Nitroalkene & Aldehyde) A->B C Reaction Monitoring (TLC) B->C D Aqueous Quench C->D E Extraction & Drying D->E F Purification (Chromatography) E->F G Product Characterization (NMR, MS) F->G H Stereoselectivity Analysis (Chiral HPLC) G->H

Caption: General workflow for asymmetric organocatalytic reactions.

enamine_catalysis catalyst catalyst intermediate intermediate reactant reactant product product Cat Chiral Amino Ester (R₂NH) Enamine Nucleophilic Enamine Cat->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (R'CHO) Iminium_Product Iminium Ion Intermediate Enamine->Iminium_Product + Electrophile Electrophile Electrophile (E+) Product Chiral Product Iminium_Product->Product + H₂O Product->Cat (Catalyst Regeneration)

Caption: Simplified catalytic cycle for enamine-mediated catalysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coupling reactions involving Methyl 2-aminoheptanoate.

Troubleshooting Guide

Issue: Low Coupling Reaction Yield

Possible Causes & Solutions:

  • Incomplete Activation of the Carboxylic Acid:

    • Solution: Ensure the coupling reagent is fresh and used in the correct stoichiometry. Pre-activation of the carboxylic acid for 15-30 minutes before adding this compound can improve yields, especially with uronium-based reagents like HATU.[1]

  • Steric Hindrance:

    • Solution: this compound possesses some steric bulk. Consider using more reactive coupling reagents like HATU, HCTU, or COMU which are known to be effective for sterically hindered amino acids.[2][3] The use of additives like HOAt or Oxyma Pure can also enhance coupling efficiency.[4][5] For particularly difficult couplings, reagents like PyBrOP may be considered, though caution is advised due to the potential for racemization.[3]

  • Suboptimal Reaction Conditions:

    • Solution: Optimize reaction time and temperature. While many couplings proceed at room temperature, gentle heating (e.g., 35-50°C) can sometimes improve yields for difficult couplings, but should be monitored for potential side reactions.[6] Extending the reaction time can also drive the reaction to completion.

  • Poor Solubility of Reagents:

    • Solution: Ensure all reactants are fully dissolved. DMF is a common solvent for peptide couplings, but for hydrophobic reactants, mixtures of DMF with DCM or the use of NMP might be beneficial.[2][4]

Issue: Presence of Side Products

Possible Causes & Solutions:

  • Racemization:

    • Solution: This is a common side reaction in peptide couplings. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is crucial.[7][8] Using weaker bases like N-methylmorpholine (NMM) or collidine instead of DIPEA can also minimize racemization, especially with highly activating reagents.[3][9] Performing the reaction at a lower temperature (e.g., 0°C) can also be beneficial.[10][11]

  • Formation of N-acylurea:

    • Solution: This is a common byproduct when using carbodiimide reagents like DCC or EDC.[3] The addition of HOBt or HOAt can suppress this side reaction.[4] If the byproduct is still problematic, switching to a phosphonium or uronium-based coupling reagent (e.g., PyBOP, HATU) can eliminate this issue.

  • Guanidinylation of the Amine:

    • Solution: This can occur when using an excess of uronium-based reagents like HATU or HBTU relative to the carboxylic acid.[4][11] It is important to use these reagents in equimolar amounts relative to the carboxylic acid. Phosphonium-based reagents like PyBOP do not cause this side reaction and can be used in excess.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended coupling reagents for this compound?

A1: For routine couplings, carbodiimides like EDC in the presence of HOBt or Oxyma Pure are a cost-effective choice.[3][7] For higher efficiency, especially if steric hindrance is a concern, uronium/aminium salts like HATU, HCTU, or phosphonium salts like PyBOP are recommended due to their high reactivity and ability to minimize side reactions.[2][4][5]

Q2: Which solvent is best for coupling reactions with this compound?

A2: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents.[4] DMF is generally a good choice due to its excellent solvating properties for most coupling reagents and protected amino acids. For reactants with poor solubility in DMF, a mixture of DMF and DCM or the use of N-methyl-2-pyrrolidone (NMP) can be explored.[2]

Q3: What is the optimal temperature for the coupling reaction?

A3: Most coupling reactions are performed at room temperature.[4] If the reaction is sluggish, the temperature can be slightly elevated (e.g., to 40-50°C), but this should be done with caution as it can increase the risk of racemization.[6] For sensitive substrates, running the reaction at 0°C may be necessary to minimize side reactions.[10][11]

Q4: How can I monitor the progress of the coupling reaction?

A4: Thin-layer chromatography (TLC) is a common method to monitor the disappearance of the starting materials (carboxylic acid and amine). Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring of product formation and detection of any side products.

Q5: What is the role of a base in the coupling reaction, and which one should I use?

A5: A non-nucleophilic organic base is typically required to neutralize the acidic species formed during the reaction and to ensure the amine component is deprotonated and nucleophilic. Diisopropylethylamine (DIPEA) and triethylamine (Et3N) are commonly used.[10] However, for reactions prone to racemization, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine is a better choice.[3][9]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassKey AdvantagesPotential Drawbacks
EDC/HOBt CarbodiimideCost-effective, water-soluble byproduct (with EDC).[7]Can lead to N-acylurea formation, moderate reactivity.[3]
HATU Uronium/AminiumHigh reactivity, fast reaction times, low racemization with HOAt.[5][7]Can cause guanidinylation if used in excess, higher cost.[4][11]
HCTU Uronium/AminiumSimilar to HATU, reported to be less allergenic.[7]Can cause guanidinylation if used in excess.[4]
PyBOP PhosphoniumHigh reactivity, no guanidinylation side reaction.[4]Byproduct can be carcinogenic (for BOP), solutions have moderate stability.[4][5]
COMU Uronium/AminiumHigh reactivity, good solubility, requires only one equivalent of base.[7]Newer reagent, may be more expensive.

Table 2: Recommended Starting Conditions for Coupling with this compound

ParameterConditionNotes
Carboxylic Acid 1.0 eq
This compound 1.0 - 1.2 eqA slight excess of the amine can help drive the reaction.
Coupling Reagent (e.g., HATU) 1.0 eqUse equimolar amount to avoid side reactions.[11]
Additive (e.g., HOAt) 1.0 eqCrucial for suppressing racemization.[2]
Base (e.g., DIPEA or NMM) 2.0 - 3.0 eqEnsure the reaction mixture is basic.
Solvent DMF or DCMTo dissolve all components completely.
Temperature 0°C to Room TemperatureStart at 0°C and allow to warm to room temperature.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

  • To a solution of the N-protected carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Coupling using EDC/HOBt

  • Dissolve the N-protected carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.[10]

  • Cool the solution to 0°C in an ice bath.

  • Add EDC-HCl (1.2 eq) portion-wise to the cooled solution.[10][11]

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up the reaction as described in Protocol 1.

Visualizations

Coupling_Reaction_Workflow General Workflow for Optimizing Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select Coupling Reagent, Base, and Solvent dissolve Dissolve Carboxylic Acid and Coupling Additive reagents->dissolve preactivate Pre-activate Carboxylic Acid (if applicable) dissolve->preactivate Add Coupling Reagent add_amine Add this compound and Base preactivate->add_amine monitor Monitor Reaction (TLC, LC-MS) add_amine->monitor monitor->add_amine Incomplete Reaction: - Increase Time/Temp - Add More Reagent quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for optimizing a coupling reaction.

Troubleshooting_Logic Troubleshooting Low Yield in Coupling Reactions start Low Yield Observed check_activation Incomplete Activation? start->check_activation check_sterics Steric Hindrance? check_activation->check_sterics No solution_activation Use fresh reagent Pre-activate acid check_activation->solution_activation Yes check_conditions Suboptimal Conditions? check_sterics->check_conditions No solution_sterics Use stronger coupling reagent (HATU, HCTU) check_sterics->solution_sterics Yes solution_conditions Increase reaction time Increase temperature cautiously check_conditions->solution_conditions Yes end Improved Yield solution_activation->end solution_sterics->end solution_conditions->end

References

identification and characterization of side products in Methyl 2-aminoheptanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and characterization of side products during the synthesis of Methyl 2-aminoheptanoate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, focusing on the identification of potential side products.

Problem 1: Low Yield of this compound

Potential Cause Suggested Action Expected Outcome
Incomplete Reaction Extend the reaction time or gently heat the reaction mixture according to the chosen protocol (e.g., reflux for Fischer esterification).[1][2]Increased conversion of the starting material, 2-aminoheptanoic acid, to the desired methyl ester.
Water in Reaction Mixture Ensure all glassware is thoroughly dried and use anhydrous methanol and reagents. For Fischer esterification, consider using a Dean-Stark apparatus to remove water as it forms.[1][2]The equilibrium of the Fischer esterification is shifted towards the product, improving the yield.
Suboptimal Catalyst If using an acid catalyst like H₂SO₄ or HCl, ensure the correct molar equivalents are used. For a milder approach, trimethylchlorosilane (TMSCl) in methanol is an effective alternative.[3][4]Efficient catalysis of the esterification reaction, leading to higher product yield.
Product Loss During Workup During extraction, ensure the pH is appropriately adjusted to minimize the solubility of the amino acid ester in the aqueous phase. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.Minimized loss of product during the purification process, leading to a higher isolated yield.

Problem 2: Presence of Impurities in the Final Product (Detected by GC-MS or NMR)

Observed Impurity Potential Cause Identification & Characterization Recommended Action
Unreacted 2-aminoheptanoic acid Incomplete reaction or inefficient extraction.GC-MS: Will likely not be volatile enough to be observed without derivatization. NMR: Presence of a broad carboxylic acid proton signal (~10-12 ppm in ¹H NMR).Extend reaction time, use a more efficient catalyst, or optimize the extraction pH.
D-Methyl 2-aminoheptanoate (Racemization) Use of harsh acidic or basic conditions, or prolonged heating.[5]Chiral HPLC or GC: Separation of the two enantiomers.Use milder reaction conditions (e.g., TMSCl in methanol at room temperature).[3][4] Minimize reaction time and temperature.
Methyl 2-(2-aminoheptanamido)heptanoate (Dipeptide Ester) High concentration of the starting amino acid, leading to intermolecular condensation.MS: A peak corresponding to the molecular weight of the dipeptide ester. NMR: Appearance of an additional amide proton signal (~7-8.5 ppm in ¹H NMR) and more complex alkyl signals.Use a more dilute solution of the starting 2-aminoheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most common side products are typically:

  • Unreacted 2-aminoheptanoic acid: Due to incomplete esterification.

  • The D-enantiomer of this compound: Arising from racemization of the chiral center under the reaction conditions.[5]

  • Dipeptide species: Formed by the amide coupling of two molecules of 2-aminoheptanoic acid.

Q2: How can I detect the presence of the D-enantiomer in my product?

The most effective method for detecting and quantifying the D-enantiomer is through chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase. This will allow for the separation of the L- and D-enantiomers and the determination of their relative proportions.

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?

Here are some general guidelines for interpreting unexpected peaks in the ¹H NMR spectrum:

  • A broad singlet between 10-12 ppm: This is characteristic of a carboxylic acid proton and likely indicates the presence of unreacted 2-aminoheptanoic acid.

  • A peak in the region of 7-8.5 ppm: This is often indicative of an amide proton, suggesting the formation of a dipeptide side product.

  • Additional complex multiplets in the alkyl region: These could arise from the dipeptide, which has a more complex structure than the simple ester.

For definitive identification, it is recommended to isolate the impurity using chromatography and perform further spectroscopic analysis (e.g., ¹³C NMR, MS).

Q4: What is the expected mass spectrum for this compound?

Experimental Protocols

Protocol 1: Synthesis of this compound hydrochloride via Fischer Esterification with Trimethylchlorosilane [3][4]

This method is favored for its mild reaction conditions, which can help minimize racemization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend 2-aminoheptanoic acid (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add trimethylchlorosilane (2 equivalents) dropwise while stirring.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, this compound hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether).

Protocol 2: GC-MS Analysis of this compound and Impurities (after derivatization)

For GC-MS analysis, the polar amino and carboxyl groups need to be derivatized to increase volatility.

  • Derivatization: A common method is silylation. Dry a sample of the product thoroughly. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat the mixture according to the reagent protocol.

  • GC-MS Conditions (General):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute compounds with different boiling points.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis start 2-Aminoheptanoic Acid esterification Esterification (Methanol, TMSCl) start->esterification workup Aqueous Workup & Extraction esterification->workup purification Purification (Recrystallization) workup->purification product This compound HCl purification->product gcms GC-MS product->gcms nmr NMR (1H, 13C) product->nmr chiral_hplc Chiral HPLC product->chiral_hplc characterization Impurity Characterization gcms->characterization nmr->characterization chiral_hplc->characterization

Caption: Workflow for synthesis and analysis.

logical_relationships Logical Relationships in Side Product Formation harsh_acid Harsh Acidic Conditions racemization Racemization (D-enantiomer) harsh_acid->racemization promotes high_temp High Reaction Temperature high_temp->racemization promotes high_conc High Starting Material Concentration dipeptide Dipeptide Formation high_conc->dipeptide leads to water_present Presence of Water incomplete_rxn Incomplete Reaction water_present->incomplete_rxn causes (equilibrium)

Caption: Factors influencing side product formation.

References

assessing the stability of Methyl 2-aminoheptanoate under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Methyl 2-aminoheptanoate under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like other amino acid esters, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] It is crucial to evaluate its stability under these stress conditions to understand its degradation profile.

Q2: What are the likely degradation pathways for this compound?

A2: The two most probable degradation pathways for this compound are hydrolysis of the methyl ester to form 2-aminoheptanoic acid and methanol, and oxidation of the amino group.[3][4][5] Under photolytic conditions, degradation can also occur.[6]

Q3: How can I qualitatively and quantitatively analyze the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a suitable method for separating and quantifying this compound and its degradation products.[2][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradants.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents) to accelerate its degradation.[1][2] This helps in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid loss of this compound in aqueous solution. Hydrolysis of the ester. Amino acid esters are susceptible to hydrolysis, which is accelerated by acidic or basic conditions and elevated temperatures.[9][10]Maintain the pH of the solution within a neutral range (pH 6-8) if possible. Store solutions at refrigerated or frozen temperatures.[11]
Appearance of unexpected peaks in the chromatogram. Formation of degradation products. These could be due to hydrolysis, oxidation, or photodecomposition.Conduct a forced degradation study to systematically identify the degradation products under different stress conditions. Use techniques like LC-MS to identify the mass of the unknown peaks.[7]
Inconsistent results in stability studies. Lack of controlled experimental conditions. Minor variations in pH, temperature, or light exposure can significantly impact the degradation rate.[12]Ensure precise control of all experimental parameters. Use calibrated equipment and validated analytical methods.[2]
Precipitation of the compound during the experiment. Change in solubility due to degradation or pH shift. The degradation product, 2-aminoheptanoic acid, may have different solubility characteristics than the parent ester.Monitor the pH of the solution throughout the experiment. Analyze the precipitate to determine its identity.

Experimental Protocols

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Prepare buffer solutions at pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 10 (borate buffer).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Spike a known concentration of the stock solution into each buffer to a final concentration of 1 mg/mL.

  • Incubate the solutions at a constant temperature (e.g., 40°C).

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately quench the reaction by neutralizing the pH or diluting with mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of 2-aminoheptanoic acid.

Protocol 2: Oxidative Stability Assessment

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Prepare a solution of this compound in a 1:1 mixture of water and a suitable organic solvent at a concentration of 1 mg/mL.

  • Add hydrogen peroxide to the solution to a final concentration of 3%.[1]

  • Incubate the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24 hours).

  • Analyze the samples by HPLC-MS to identify and quantify any degradation products.

Protocol 3: Photostability Assessment

Objective: To assess the degradation of this compound upon exposure to light.

Methodology:

  • Prepare two sets of solutions of this compound (1 mg/mL) in a transparent solvent.

  • Wrap one set of samples in aluminum foil to serve as a dark control.

  • Expose the unwrapped samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Maintain a constant temperature during the exposure period.

  • At specific time intervals, withdraw samples from both the exposed and control sets.

  • Analyze the samples by HPLC to determine the extent of degradation.

Quantitative Data Summary

The following tables provide hypothetical, yet expected, quantitative data based on the stability of similar compounds. These should be used as a reference for expected outcomes.

Table 1: Hydrolytic Degradation of this compound at 40°C

Time (hours)% Remaining (pH 2)% Remaining (pH 7)% Remaining (pH 10)
0100100100
4959985
8909870
12859755
24709530

Table 2: Oxidative Degradation of this compound (3% H₂O₂) at Room Temperature

Time (hours)% Remaining
0100
698
1295
2490

Table 3: Photodegradation of this compound

Exposure Time (hours)% Remaining (Exposed)% Remaining (Control)
0100100
697100
129299
248599

Visualizations

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results start Start prep Prepare Stock Solution of this compound start->prep hydrolysis Hydrolysis (pH 2, 7, 10) prep->hydrolysis oxidation Oxidation (3% H2O2) prep->oxidation photolysis Photolysis (UV/Vis Light) prep->photolysis thermal Thermal (e.g., 60°C) prep->thermal hplc HPLC Analysis hydrolysis->hplc lcms LC-MS for Identification oxidation->lcms photolysis->hplc thermal->hplc pathway Identify Degradation Pathways hplc->pathway kinetics Determine Degradation Kinetics hplc->kinetics lcms->pathway report Generate Stability Report pathway->report kinetics->report

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis MAH This compound AAH 2-Aminoheptanoic Acid MAH->AAH H2O (Acid or Base) MeOH Methanol MAH->MeOH H2O (Acid or Base) Oxidized_Product Oxidized Products (e.g., imine, ketone) MAH->Oxidized_Product [O] Photo_Products Photodegradation Products MAH->Photo_Products hv

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Chiral Purity Analysis of Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral purity analysis of Methyl 2-aminoheptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for analyzing the chiral purity of this compound?

A1: The primary methods for determining the enantiomeric purity of this compound are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). Chiral HPLC is often preferred as it can sometimes be performed without derivatization, while chiral GC almost always requires derivatization to make the analyte volatile.

Q2: Why is derivatization necessary for the chiral analysis of this compound, particularly for GC?

A2: this compound, like other amino acid esters, has a polar amino group that can cause poor peak shape and strong adsorption on many GC columns. Derivatization of the amino group (and sometimes the ester group) is essential to increase the compound's volatility and thermal stability, leading to better chromatographic performance and resolution of the enantiomers. For HPLC, derivatization can be used to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection, especially for trace-level analysis.

Q3: What are some suitable chiral stationary phases (CSPs) for the separation of this compound enantiomers?

A3: For chiral HPLC, polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiralpak® series), are highly effective for separating the enantiomers of amino acid esters. For chiral GC, cyclodextrin-based columns or those with chiral selectors like Chirasil-Val are commonly used for the separation of derivatized amino acid enantiomers.

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for chiral purity analysis?

A4: While NMR is a powerful tool for structural elucidation, standard NMR techniques cannot distinguish between enantiomers. However, by using a chiral solvating agent or a chiral derivatizing agent, it is possible to induce a chemical shift difference between the enantiomers, allowing for the determination of enantiomeric excess. This method is generally less sensitive and precise than chromatographic techniques for quantifying low levels of enantiomeric impurity.

Troubleshooting Guides

Chiral HPLC Analysis

Q1: I am not getting any separation of the enantiomers. What should I do?

A1:

  • Verify Column Suitability: Ensure you are using a chiral stationary phase (CSP) appropriate for amino acid esters. Polysaccharide-based columns are a good starting point.

  • Optimize Mobile Phase: The composition of the mobile phase is critical. For normal-phase chromatography, vary the ratio of the alkane (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). Small changes can have a significant impact on selectivity.

  • Consider Derivatization: If analyzing the native compound, derivatizing the amino group with a reagent like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) can enhance interactions with the CSP and improve separation.

  • Adjust Temperature: Lowering the column temperature can sometimes increase chiral selectivity.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2:

  • Check for Secondary Interactions: Tailing can occur if the amino group of your analyte is interacting with residual silanols on the silica support. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase in normal-phase chromatography can mitigate this.

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting in a much stronger solvent can cause peak distortion.

  • Column Contamination: If the problem has developed over time, your column may be contaminated. Follow the manufacturer's instructions for column washing.

Q3: The resolution between my enantiomer peaks is poor, although I see some separation.

A3:

  • Optimize Flow Rate: Chiral separations often benefit from lower flow rates than standard achiral separations. Try reducing the flow rate to increase the interaction time with the CSP.

  • Fine-tune Mobile Phase Composition: Make small, incremental changes to the percentage of the alcohol modifier in your mobile phase.

  • Temperature Optimization: Systematically investigate the effect of column temperature. A decrease in temperature often improves resolution, but an increase might improve efficiency.

Chiral GC Analysis

Q1: I am seeing no peaks or very small peaks for my derivatized this compound.

A1:

  • Incomplete Derivatization: The derivatization reaction may be incomplete. Ensure you are using the correct stoichiometry of reagents, appropriate reaction time, and temperature. It's also crucial to work under anhydrous conditions if your reagents are moisture-sensitive.

  • Thermal Degradation: The derivative might be thermally unstable. Check the injector temperature and consider lowering it. A splitless injection at a lower temperature might be beneficial.

  • Adsorption in the GC System: Active sites in the injector liner or the column can lead to sample loss. Using a deactivated liner and ensuring the column is properly conditioned can help.

Q2: My enantiomer peaks are not baseline-resolved.

A2:

  • Optimize Temperature Program: A slower temperature ramp rate can improve resolution. You can also add an isothermal hold at a specific temperature where the enantiomers start to elute.

  • Check Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (e.g., helium or hydrogen) for the best efficiency.

  • Select a Different Derivative: The choice of derivatizing agent can significantly impact the separation. For example, trifluoroacetyl (TFA) derivatives are more volatile than acetyl derivatives and may provide better resolution.

Experimental Protocols: Method Development Starting Points

As no standard validated method for this compound is readily available, the following protocols serve as starting points for method development.

Chiral HPLC Method Development

This protocol is based on methods used for similar amino acid esters.

1. Sample Preparation (Derivatization with NBD-Cl)

  • Dissolve approximately 1 mg of this compound in 1 mL of ethanol.

  • Add 5 equivalents of sodium bicarbonate, followed by 2 equivalents of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

  • Stir the mixture at room temperature for 6 hours. For faster reaction, sonication at 50°C for 30-60 minutes can be applied.

  • Filter the resulting solution and dilute to an appropriate concentration with the initial mobile phase.

2. HPLC Conditions

  • Column: A polysaccharide-based chiral stationary phase, for example, Chiralpak IA or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). Start with a ratio of 90:10 (hexane:alcohol) and adjust as needed to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient (e.g., 25°C).

  • Detection: UV at 310 nm or Fluorescence with excitation at 470 nm and emission at 530 nm. Fluorescence detection is often more sensitive and selective for NBD derivatives.

Chiral GC Method Development

This protocol outlines a two-step derivatization process commonly used for amino acids and their esters.

1. Sample Preparation (N-acylation)

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent like dichloromethane.

  • Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) or acetic anhydride.

  • Heat the mixture in a sealed vial at a controlled temperature (e.g., 60°C for 20 minutes) to complete the reaction.

  • After cooling, carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.

2. GC Conditions

  • Column: A chiral capillary column, such as one based on a cyclodextrin derivative or Chirasil-Val (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate or linear velocity.

  • Injector: Split/splitless injector. A starting temperature of 250°C is common, but may need to be optimized.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

    • This program should be optimized based on the retention times of the derivatives.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Data Summary Tables

Table 1: Starting Conditions for Chiral HPLC Method Development

ParameterRecommended Starting ConditionOptimization Strategy
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, AD-H)Screen different polysaccharide phases.
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v)Vary alcohol percentage (5-20%). Test other alcohols (e.g., ethanol).
Flow Rate 1.0 mL/minDecrease to 0.5 mL/min to improve resolution.
Temperature 25°CTest lower temperatures (e.g., 10-15°C) to enhance selectivity.
Detection UV (if underivatized) or Fluorescence (if derivatized)Match wavelength to analyte's chromophore/fluorophore.

Table 2: Starting Conditions for Chiral GC Method Development

ParameterRecommended Starting ConditionOptimization Strategy
Derivatization Agent Trifluoroacetic Anhydride (TFAA)Compare with other acylating agents (e.g., acetic anhydride).
Chiral Stationary Phase Cyclodextrin-based or Chirasil-ValScreen different chiral GC columns.
Injector Temperature 250°CLower if thermal degradation is suspected.
Oven Program 100°C (2 min), ramp 5°C/min to 220°C, hold 5 minAdjust ramp rate and hold times to improve separation.
Carrier Gas Helium at ~1 mL/minOptimize linear velocity for best efficiency.
Detector FID or MSMS provides structural confirmation.

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Sample This compound Derivatization Derivatization (e.g., with NBD-Cl) Sample->Derivatization Dilution Dilution in Mobile Phase Derivatization->Dilution Injection Inject Sample Dilution->Injection Separation Chiral Column Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Data Data Acquisition & Processing Detection->Data Purity Determine Chiral Purity Data->Purity

Caption: Workflow for Chiral HPLC Analysis of this compound.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_result Result Sample This compound Derivatization N-acylation (e.g., with TFAA) Sample->Derivatization Reconstitution Reconstitution in Solvent Derivatization->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chiral Column Separation Injection->Separation Detection FID or MS Detection Separation->Detection Data Data Acquisition & Processing Detection->Data Purity Determine Chiral Purity Data->Purity

Caption: Workflow for Chiral GC Analysis of this compound.

Troubleshooting_Logic Start Problem with Chiral Separation NoSep No Separation Start->NoSep PoorRes Poor Resolution Start->PoorRes BadShape Poor Peak Shape Start->BadShape CheckCol Check Column Suitability NoSep->CheckCol Yes OptFlow Optimize Flow Rate (Typically Lower) PoorRes->OptFlow Yes CheckSolvent Check Sample Solvent BadShape->CheckSolvent Yes OptMP Optimize Mobile Phase (Composition/Additives) CheckCol->OptMP Deriv Consider Derivatization OptMP->Deriv OptTemp Optimize Temperature OptFlow->OptTemp FineTuneMP Fine-tune Mobile Phase OptTemp->FineTuneMP CheckContam Check for Contamination CheckSolvent->CheckContam AddModifier Add Mobile Phase Modifier (e.g., TEA) CheckContam->AddModifier

Caption: Troubleshooting Logic for Chiral Chromatography Issues.

common challenges and solutions in handling Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Methyl 2-aminoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and solutions encountered during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the methyl ester of the amino acid 2-aminoheptanoic acid. It is primarily used in organic synthesis and drug discovery as a building block for more complex molecules, including peptides and other pharmacologically active compounds. Its ester functionality can improve solubility in organic solvents and act as a protecting group for the carboxylic acid during chemical reactions.

Q2: How should I properly store this compound to ensure its stability?

To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably at -20°C.[1] This minimizes degradation from atmospheric moisture and oxygen. For shorter periods, storage at 2-8°C is acceptable.

Q3: What are the typical signs of degradation for this compound?

Degradation of this compound can be indicated by a change in color, the development of an unusual odor, or a decrease in purity as observed by analytical techniques such as NMR or chromatography. The primary degradation pathways include hydrolysis of the ester back to the carboxylic acid and potential oxidation or side reactions of the amino group.

Q4: Is this compound prone to racemization?

Like many chiral amino acid derivatives, this compound can be susceptible to racemization, particularly under basic or harsh acidic conditions, or upon prolonged heating.[2][3] It is crucial to control the pH and temperature during reactions and workup procedures to maintain the enantiomeric purity of the compound.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Poor Solubility in a Reaction Solvent

Symptoms:

  • The compound does not fully dissolve in the chosen solvent at the desired concentration.

  • A suspension or precipitate forms, leading to an incomplete or slow reaction.

Possible Causes:

  • Incorrect solvent choice.

  • The concentration of the reagent is too high.

  • The temperature of the solvent is too low.

Solutions:

  • Solvent Selection: Consult a solvent polarity chart and consider the polarity of this compound. A co-solvent system may be necessary.

  • Concentration Adjustment: Attempt the reaction at a lower concentration.

  • Temperature Increase: Gently warm the solvent to aid dissolution, being mindful of the compound's stability at higher temperatures.

Issue 2: Unexpected Side Products in a Reaction

Symptoms:

  • TLC or LC-MS analysis shows multiple spots or peaks in addition to the desired product.

  • The yield of the desired product is lower than expected.

Possible Causes:

  • Reaction with the free amino group.

  • Hydrolysis of the methyl ester.

  • Racemization.

Solutions:

  • Protecting Groups: If the amino group is interfering, consider using a suitable protecting group (e.g., Boc, Cbz) before proceeding with the reaction.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent ester hydrolysis.

  • pH and Temperature Control: Maintain neutral or slightly acidic conditions and keep the reaction temperature as low as feasible to minimize racemization and other side reactions.[2]

Issue 3: Difficulty in Product Purification

Symptoms:

  • The product is difficult to separate from starting materials or byproducts using column chromatography.

  • The product co-elutes with impurities.

Possible Causes:

  • Similar polarities of the product and impurities.

  • Interaction of the free amino group with the silica gel.

Solutions:

  • Solvent System Optimization: Experiment with different solvent systems for chromatography, including the addition of a small amount of a basic modifier like triethylamine or ammonia in the mobile phase to reduce tailing on silica gel.

  • Alternative Purification: Consider other purification techniques such as crystallization, distillation (if applicable), or preparative HPLC.

  • Derivatization: Temporarily protect the amino group to alter the compound's polarity for easier separation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₇NO₂Inferred
Molecular Weight159.23 g/mol Inferred
AppearanceColorless to pale yellow liquid or solidInferred
Boiling PointNot readily available
Melting PointNot readily available
SolubilitySoluble in methanol, ethanol, dichloromethane, chloroform. Limited solubility in water.Inferred

Table 2: Recommended Storage Conditions

ConditionShort-Term (days to weeks)Long-Term (months to years)
Temperature2-8°C-20°C
AtmosphereTightly sealed containerUnder inert gas (Argon or Nitrogen)
LightProtected from lightProtected from light

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the amino group of this compound.

Materials:

  • This compound

  • Acylating agent (e.g., acyl chloride or anhydride)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Add the non-nucleophilic base (1.1 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acylating agent (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring for Ester Hydrolysis via Thin Layer Chromatography (TLC)

Materials:

  • Reaction mixture sample

  • TLC plate (silica gel)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • Visualization agent (e.g., ninhydrin stain for the amino group or potassium permanganate stain)

  • 2-aminoheptanoic acid standard

Procedure:

  • Prepare a TLC plate by drawing a baseline with a pencil.

  • Spot a small amount of the reaction mixture and a spot of the 2-aminoheptanoic acid standard on the baseline.

  • Place the TLC plate in a developing chamber containing the mobile phase.

  • Allow the solvent to run up the plate until it is near the top.

  • Remove the plate and mark the solvent front.

  • Dry the plate and visualize the spots using a suitable stain (ninhydrin will stain the amino acid red/purple).

  • The presence of a spot from the reaction mixture that co-elutes with the 2-aminoheptanoic acid standard indicates hydrolysis of the methyl ester.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base dissolve->add_base cool Cool to 0°C add_base->cool add_reagent Add Acylating Agent cool->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Reaction Complete extract Aqueous Wash quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end End: Purified Product chromatography->end

Caption: Workflow for a typical N-acylation reaction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Loss during Workup issue->cause3 sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Check Reagent Purity cause1->sol1b sol2a Use Protecting Group cause2->sol2a sol2b Optimize pH/Temp cause2->sol2b sol3a Optimize Extraction cause3->sol3a sol3b Alternative Purification cause3->sol3b

Caption: Troubleshooting low product yield.

References

strategies to improve the solubility of Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to address solubility challenges with Methyl 2-aminoheptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that affect its solubility?

This compound is an amino acid ester. Its structure consists of a seven-carbon heptanoate chain, which is hydrophobic, and a polar head group containing an amine (-NH₂) and a methyl ester (-COOCH₃). The long hydrocarbon tail makes the molecule poorly soluble in aqueous solutions, while the primary amine group provides a handle for solubility manipulation.[1][2]

Q2: My this compound is not dissolving in my aqueous buffer. What is the first thing I should try?

The most direct approach is to adjust the pH of your solution. This compound has a primary amine group, which is basic.[1][3] Lowering the pH of the aqueous medium with a suitable acid (e.g., HCl) will protonate the amine group to form a more polar and, therefore, more water-soluble ammonium salt (R-NH₃⁺).[3][4] Simple amines are generally more soluble in acidic conditions.[3]

Q3: How does pH quantitatively affect the solubility of an amino ester?
Q4: I cannot lower the pH of my experiment. What other strategies can I use?

If pH adjustment is not feasible, several other techniques can be employed:

  • Co-solvents: Introduce a water-miscible organic solvent to your aqueous system.[6][7] This reduces the overall polarity of the solvent, making it more favorable for the hydrophobic heptanoate chain.

  • Cyclodextrins: Use cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form an inclusion complex. The hydrophobic part of the molecule can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin improves solubility in water.[8][9][10]

  • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic compound in their core, increasing its apparent aqueous solubility.[11][12]

  • Salt Formation: If you can prepare the compound beforehand, creating a stable salt form (e.g., this compound HCl) is a common and highly effective method.[13][14][15]

Q5: Which co-solvents are recommended and at what concentrations?

Commonly used pharmaceutical co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400).[6][16] The required concentration depends on the desired solubility enhancement. It is best to start with a low percentage (e.g., 5-10% v/v) and increase it incrementally. A log-linear relationship often exists between the volume fraction of the co-solvent and the logarithm of the drug's solubility.[16]

Troubleshooting and Experimental Guides

Issue: Selecting a Solubilization Strategy

Use the following decision tree to select an appropriate starting point for improving the solubility of this compound.

G start Solubility Issue with This compound ph_allowed Is pH adjustment allowed in your system? start->ph_allowed ph_yes Adjust pH to < 7 (e.g., with HCl) ph_allowed->ph_yes  Yes ph_no pH adjustment is not an option. ph_allowed->ph_no No   end_ph Solubility Enhanced ph_yes->end_ph excipients_allowed Can you add excipients? ph_no->excipients_allowed cosolvent Use Co-solvents (Ethanol, PG, PEG 400) excipients_allowed->cosolvent Yes end_fail Consider chemical modification (prodrug) excipients_allowed->end_fail No cyclodextrin Use Cyclodextrins (HP-β-CD) end_excipient Solubility Enhanced cosolvent->end_excipient Success surfactant Use Surfactants (e.g., Polysorbate 80) cyclodextrin->end_excipient Success surfactant->end_excipient Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details how to determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge and tubes

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a series of aqueous buffers or solutions at different pH values (e.g., pH 3, 4, 5, 6, 7, and 8).

  • Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each pH solution in separate vials. Ensure enough solid is present to achieve saturation.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant appropriately and quantify the concentration of dissolved this compound using a validated analytical method.

  • Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses a phase-solubility diagram to assess the effect of HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (at a pH where the compound is not fully soluble)

  • Analytical method for quantification

Procedure:

  • Prepare a series of HP-β-CD solutions in your chosen buffer at various concentrations (e.g., 0, 10, 20, 50, 100 mM).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Follow steps 3-6 from the pH Adjustment protocol to equilibrate the samples and quantify the concentration of the dissolved compound.

  • Plot the solubility of this compound (Y-axis) against the concentration of HP-β-CD (X-axis).

Expected Outcome: A linear increase in solubility with increasing HP-β-CD concentration is expected for a 1:1 complex, indicating successful inclusion complexation.[10]

Data Summary Tables

Since experimental solubility data for this compound is not publicly available, the following tables provide illustrative data based on general principles for similar compounds.

Table 1: Predicted Effect of pH on Amine Solubility

pHPredominant SpeciesExpected Relative Solubility
< 5R-NH₃⁺ (Protonated, Salt Form)High
7.4Mix of R-NH₂ and R-NH₃⁺Low to Moderate
> 9R-NH₂ (Neutral, Free Base)Very Low (Intrinsic)

Table 2: Comparison of Solubilization Strategies

StrategyTypical ExcipientsMechanism of ActionConsiderations
pH Adjustment HCl, Citric AcidProtonation of the amine group to form a soluble salt.[4]System must be stable and compatible with low pH.
Co-solvency Ethanol, Propylene Glycol, PEG 400Reduces solvent polarity, making it more favorable for the hydrophobic solute.[6]May affect stability or biological performance.
Complexation HP-β-Cyclodextrin, SBE-β-CDEncapsulation of the hydrophobic moiety in the cyclodextrin cavity.[8][17]Stoichiometry and binding constant are important.
Micellization Polysorbates, PoloxamersPartitioning of the compound into the hydrophobic core of micelles.[11][18]Requires surfactant concentration to be above the CMC.
Mechanism Visualization: pH-Dependent Solubilization

The following diagram illustrates how lowering the pH increases the solubility of this compound by shifting the equilibrium towards the more soluble, protonated form.

G cluster_0 High pH (e.g., pH 9) cluster_1 Low pH (e.g., pH 4) mol_base This compound (R-NH₂) - Hydrophobic - Poorly Soluble mol_salt Protonated Form (R-NH₃⁺) - Charged / Polar - Highly Soluble mol_base->mol_salt + H⁺ − H⁺ title Equilibrium Shift with pH Change

Caption: Protonation equilibrium of this compound.

References

effective methods for removing impurities from Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with effective methods for removing impurities from Methyl 2-aminoheptanoate. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in this compound synthesized via Fischer esterification include:

  • Unreacted starting materials: 2-aminoheptanoic acid and methanol.

  • Catalyst: Residual acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1]

  • Byproducts: Di- and tri-peptides of 2-aminoheptanoic acid, and other side-reaction products.

  • Solvents: Residual solvents used in the reaction or workup, such as toluene or hexane.[1]

Q2: Which purification method is most suitable for my sample of this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • Distillation is effective for removing non-volatile impurities and residual solvents.

  • Column chromatography is ideal for separating impurities with different polarities.[2]

  • Liquid-liquid extraction is useful for removing acidic or basic impurities.

  • Recrystallization can be employed if the product is a solid at room temperature or can form a stable salt.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for detecting and quantifying both chemical and enantiomeric impurities.[3][4]

  • Gas Chromatography (GC): Suitable for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis.

  • Mass Spectrometry (MS): To identify the molecular weight of the compound and any impurities.

Troubleshooting Guides

Distillation

Q: My distillation is proceeding very slowly. What could be the cause?

A: A slow distillation rate can be caused by several factors:

  • Insufficient heat input: Gradually increase the temperature of the heating mantle.

  • Poor insulation: Ensure the distillation column is well-insulated to prevent heat loss.[5]

  • Vacuum leaks: If performing vacuum distillation, check all joints and connections for leaks.[5]

Q: The temperature during distillation is fluctuating. What does this indicate?

A: Temperature fluctuations can suggest:

  • Bumping of the liquid: Ensure you have added boiling chips or are using a magnetic stirrer for smooth boiling.

  • Presence of multiple components: If the temperature is not stable, it may indicate that a mixture of substances with different boiling points is distilling.

Column Chromatography

Q: My compound is not eluting from the column. What should I do?

A: If your compound is stuck on the column, it is likely too strongly adsorbed to the stationary phase.

  • Increase solvent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.

  • Check for precipitation: Your compound may have precipitated on the column. If so, you may need to change the solvent system entirely.

Q: The separation of my compound from an impurity is poor. How can I improve it?

A: To improve separation:

  • Optimize the mobile phase: Perform small-scale trials with different solvent systems to find the optimal mobile phase for separation.

  • Use a longer column: A longer column provides more surface area for interaction and can improve separation.

  • Reduce the flow rate: A slower flow rate allows for better equilibration between the mobile and stationary phases.

Liquid-Liquid Extraction

Q: An emulsion has formed between the aqueous and organic layers. How can I break it?

A: Emulsions are a common problem in liquid-liquid extractions.[6] To break an emulsion, you can try:

  • Adding brine: A saturated solution of sodium chloride can help to break up the emulsion.

  • Gentle swirling: Instead of vigorous shaking, gently swirl the separatory funnel.

  • Filtration: Filtering the mixture through a pad of celite can sometimes break the emulsion.

Q: I am not sure which layer is the aqueous and which is the organic layer. How can I tell?

A: A simple way to identify the layers is to add a small amount of water. The layer that increases in volume is the aqueous layer.

Recrystallization

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates as a liquid instead of a solid.[1][7] To prevent this:

  • Add more solvent: The concentration of your compound may be too high. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.[7]

  • Cool the solution more slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod can provide a surface for crystal nucleation.[4]

Q: I have a very low yield after recrystallization. What went wrong?

A: A low yield can be due to several reasons:

  • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.[7] You can try to recover more product by evaporating some of the solvent and cooling again.

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of product. Ensure your filtration apparatus is hot.

Quantitative Data

The following table summarizes the chemical and enantiomeric purity of various α-amino acid methyl esters as determined by HPLC analysis of their N-FMOC derivatives. This data can serve as a reference for the expected purity levels after purification.

Amino Acid Methyl EsterRacemic Acid Impurity (%)Enantiomeric Impurity (D-isomer, %)
Alanine methyl ester4.060.50
Methionine methyl ester11.56Not reported
Norleucine methyl ester7.62Not reported
Valine methyl ester0.51Not reported
L-Alanine methyl ester13.42 (as racemic acid)0.20

Data sourced from a study on the determination of chemical and enantiomeric purity of α‐amino acids and their methyl esters as N‐Fluorenylmethoxycarbonyl derivatives.[3]

Experimental Protocols

Distillation

This protocol describes a general procedure for the purification of this compound by vacuum distillation.

Methodology:

  • Assemble a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Monitor the temperature closely; a stable boiling point indicates a pure fraction.[8]

Column Chromatography

This protocol provides a general method for purifying this compound using silica gel column chromatography.

Methodology:

  • Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.[2]

  • Combine the pure fractions and remove the solvent under reduced pressure.

Liquid-Liquid Extraction

This protocol outlines a procedure to remove acidic or basic impurities from this compound.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • To remove acidic impurities, wash the organic layer with a saturated solution of sodium bicarbonate.

  • To remove basic impurities, wash the organic layer with a dilute acid solution (e.g., 1 M HCl).

  • After washing, wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

Recrystallization

This protocol describes a general procedure for the purification of a solid derivative of this compound (e.g., a hydrochloride salt).

Methodology:

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Distillation_Workflow start Start: Crude This compound distillation Vacuum Distillation start->distillation collection Collect Fractions at Constant Boiling Point distillation->collection analysis Purity Analysis (HPLC, GC, NMR) collection->analysis product Pure Methyl 2-aminoheptanoate analysis->product

Caption: Workflow for the purification of this compound by distillation.

Chromatography_Workflow start Start: Crude This compound load Load Sample onto Silica Gel Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions & Evaporate Solvent analyze->combine product Pure Methyl 2-aminoheptanoate combine->product

Caption: Workflow for the purification of this compound by column chromatography.

Extraction_Workflow start Start: Crude This compound dissolve Dissolve in Organic Solvent start->dissolve wash Wash with Aqueous Solution (Acid/Base) dissolve->wash separate Separate Layers wash->separate dry Dry Organic Layer separate->dry evaporate Evaporate Solvent dry->evaporate product Purified Methyl 2-aminoheptanoate evaporate->product

Caption: Workflow for the purification of this compound by liquid-liquid extraction.

Recrystallization_Workflow start Start: Crude Solid Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool crystallize Induce Crystallization cool->crystallize filter Collect Crystals by Filtration crystallize->filter dry Dry Crystals filter->dry product Pure Crystalline Product dry->product

Caption: Workflow for the purification of a solid derivative of this compound by recrystallization.

References

troubleshooting the scale-up process of Methyl 2-aminoheptanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 2-aminoheptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The synthesis of amino acid esters like this compound is typically achieved through several methods:

  • Fischer Esterification: This classic method involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] To drive the reaction to completion, water is usually removed as it forms.

  • Trimethylchlorosilane (TMSCl) in Methanol: This is a convenient and efficient method for preparing amino acid methyl esters.[2][3] The reaction proceeds under mild conditions at room temperature, often resulting in good to excellent yields of the corresponding ester hydrochloride salt.[2][3]

  • Ion-Exchange Resins: Using a macroreticular ion-exchange resin like Amberlyst-15 can serve as a catalyst.[4] This method simplifies workup and isolation, as the resin can be filtered off.[4]

  • Thionyl Chloride (SOCl₂) in Methanol: This is another common method, where thionyl chloride reacts with methanol to form HCl in situ, which then catalyzes the esterification.

Q2: Why is the esterification of amino acids like 2-aminoheptanoic acid particularly challenging?

The esterification of amino acids is more difficult than that of simple carboxylic acids primarily due to their zwitterionic nature in neutral solution.[5][6] The protonated amino group makes the carboxyl group less nucleophilic. Additionally, the amino group itself is vulnerable to side reactions like alkylation, which can lead to impurities and lower yields.[4][5][6] This often necessitates multi-step procedures involving N-protection, esterification, and deprotection to achieve high purity.[4][5][6]

Q3: What are the key considerations when scaling up the synthesis of this compound?

When moving from a lab-scale to a larger production scale, several factors become critical:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions need to be managed carefully to avoid overheating, which can lead to side reactions and potential racemization.

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is crucial for consistent reaction progress and to avoid localized "hot spots."

  • Workup and Isolation Procedures: Lab-scale workup procedures, like extractions and chromatography, can be cumbersome and inefficient at a large scale.[4] Modifications to facilitate easier phase separation and crystallization are often necessary.

  • Reagent and Solvent Handling: The safety and logistics of handling large quantities of reagents like TMSCl or thionyl chloride must be considered.

  • Maintaining Optical Purity: Harsh conditions, such as strong acids, bases, or high temperatures, can risk racemization of the chiral center.[2][4]

Troubleshooting Guide

Problem 1: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than expected after scale-up. What could be the cause?

A: Low yield during scale-up can stem from several issues. Use the following workflow to diagnose the problem.

G cluster_cause1 Cause 1: Incomplete Reaction cluster_cause2 Cause 2: Product Degradation cluster_cause3 Cause 3: Poor Isolation start Low Yield Observed q1 Is unreacted starting material present? start->q1 c1_sol1 Extend Reaction Time q1->c1_sol1  Yes c2_sol1 Lower Reaction Temperature q1->c2_sol1  No c3_sol1 Optimize Extraction pH q1->c3_sol1  Possibly c1_sol2 Increase Catalyst Loading c1_sol1->c1_sol2 c1_sol3 Ensure Efficient Water Removal (for Fischer Esterification) c1_sol2->c1_sol3 c2_sol2 Reduce Reaction Time c2_sol1->c2_sol2 c2_sol3 Use Milder Catalyst/Reagents c2_sol2->c2_sol3 c3_sol2 Modify Crystallization Conditions (solvent, temperature) c3_sol1->c3_sol2

Caption: Troubleshooting workflow for low yield issues.

  • Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time or, in the case of Fischer esterification, ensure that the water produced is effectively removed to push the equilibrium forward.[5][6]

  • Product Degradation: Overly harsh conditions (e.g., high temperatures or prolonged exposure to strong acids) can degrade the product. Try lowering the reaction temperature or using a milder esterification method.

  • Poor Isolation: The product might be lost during the aqueous workup. Ensure the pH of the aqueous layer is appropriately adjusted to prevent the product from partitioning into it. Re-extract the aqueous layers to maximize recovery.

Problem 2: Product is Impure / Contains Side-Products

Q: My final product shows significant impurities, particularly an unexpected higher molecular weight species. What is happening?

A: This is a common issue in amino acid esterification, often due to the reactivity of the free amino group.

  • N-Alkylation: The amino group can be alkylated by the alcohol or other alkylating agents present, leading to the formation of a secondary amine. This is a known side reaction.[4][5][6]

    • Solution: Employ milder reaction conditions. For instance, the TMSCl/methanol method is performed at room temperature and is less prone to such side reactions.[2][3] Alternatively, protect the amino group (e.g., as a Boc-carbamate) before esterification, followed by a deprotection step.

  • Dimerization/Oligomerization: At higher temperatures, peptide bond formation can occur between molecules, leading to di- and tri-peptides of this compound.

    • Solution: Maintain a lower reaction temperature and ensure the amino group is protonated (in acidic conditions) to prevent it from acting as a nucleophile.

The diagram below illustrates the desired reaction versus a potential side reaction.

G cluster_main Desired Reaction Pathway (Esterification) cluster_side Potential Side Reaction A 2-Aminoheptanoic Acid C This compound A->C Esterification B Methanol (CH3OH) + Acid Catalyst (H+) B->C D This compound F Dipeptide Impurity D->F Peptide Bond Formation (High Temp) E This compound E->F

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 2-aminoheptanoate and Methyl 2-aminohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Methyl 2-aminoheptanoate and Methyl 2-aminohexanoate. Due to a lack of direct comparative experimental studies in published literature, this guide focuses on a theoretical comparison based on fundamental chemical principles, supplemented with a proposed experimental protocol to empirically determine relative reactivity.

Introduction to the Compounds

This compound and Methyl 2-aminohexanoate are non-proteinogenic α-amino acid methyl esters. Their core structure consists of a chiral center at the α-carbon, an amino group, and a methyl ester group. The primary structural difference lies in the length of the alkyl side chain: Methyl 2-aminohexanoate has a butyl side chain, while this compound has a pentyl side chain. This seemingly minor difference of a single methylene group can subtly influence their physicochemical properties and chemical reactivity, which is pertinent for their application as intermediates in peptide synthesis and medicinal chemistry.[1][2]

Theoretical Reactivity Comparison

The reactivity of these molecules is primarily centered on the nucleophilicity of the α-amino group and the electrophilicity of the ester's carbonyl carbon. The differing alkyl chain lengths can influence these centers through steric and electronic effects.

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. The longer pentyl chain of this compound is marginally more electron-donating than the butyl chain of Methyl 2-aminohexanoate. This increased inductive effect could slightly enhance the electron density on the α-amino group, theoretically increasing its nucleophilicity. Conversely, this effect would slightly decrease the electrophilicity of the carbonyl carbon.

  • Steric Hindrance: The larger and more flexible pentyl group in this compound may impart slightly greater steric hindrance around the reactive sites compared to the butyl group. This could potentially slow down reactions where a bulky reagent needs to approach the amino group or the carbonyl carbon.

The overall reactivity in a given reaction (e.g., N-acylation, hydrolysis) will be a balance of these competing effects. It is anticipated that these differences will be subtle and highly dependent on the specific reaction conditions, solvent, and nature of the reacting species.

Table 1: Predicted Physicochemical and Reactivity Properties

PropertyMethyl 2-aminohexanoateThis compoundRationale for Difference
Molecular Formula C₇H₁₅NO₂C₈H₁₇NO₂Addition of one CH₂ group.
Molecular Weight 145.20 g/mol 159.23 g/mol Addition of one CH₂ group.
Predicted Nucleophilicity Slightly LowerSlightly HigherThe longer pentyl chain has a slightly stronger positive inductive effect, increasing electron density on the nitrogen of the amino group.
Predicted Steric Hindrance Slightly LowerSlightly HigherThe larger pentyl group may present more steric bulk around the reactive centers compared to the butyl group.
Predicted Reactivity Dependent on reaction typeDependent on reaction typeReactivity will be a balance between the slightly higher nucleophilicity and slightly greater steric hindrance. Experimental validation is required.

Experimental Protocols

To empirically determine the relative reactivity, a kinetic analysis of a standard reaction, such as N-acylation, is recommended.

Proposed Protocol: Comparative Kinetic Analysis of N-Acylation

This experiment aims to determine the second-order rate constants for the acylation of this compound and Methyl 2-aminohexanoate with a standard acylating agent like acetic anhydride.

Materials:

  • This compound

  • Methyl 2-aminohexanoate

  • Acetic Anhydride

  • Anhydrous Acetonitrile (or other suitable aprotic solvent)

  • Triethylamine (as a non-nucleophilic base)

  • Internal Standard (e.g., Dodecane)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of this compound and Methyl 2-aminohexanoate in anhydrous acetonitrile.

    • Prepare a 0.1 M stock solution of acetic anhydride in anhydrous acetonitrile.

    • Prepare a 0.1 M stock solution of triethylamine in anhydrous acetonitrile.

    • Prepare an internal standard solution.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel (e.g., 25°C), combine the amino acid ester solution, triethylamine solution, and the internal standard solution.

    • Allow the mixture to thermally equilibrate.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a stoichiometric equivalent of the acetic anhydride solution.

    • At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a prepared vial containing a suitable quenching agent (e.g., a primary amine like benzylamine in excess).

  • Sample Analysis:

    • Analyze the quenched aliquots using HPLC or GC to determine the concentration of the remaining amino acid ester reactant by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the amino acid ester versus time.

    • For a pseudo-first-order condition (if acetic anhydride is in large excess) or a second-order reaction, the slope of the resulting line will be related to the rate constant (k).

    • Compare the calculated rate constants for this compound and Methyl 2-aminohexanoate to determine their relative reactivity under these conditions.

Visualizations

The following diagrams illustrate the general reaction scheme for N-acylation and the proposed experimental workflow.

N_Acylation_Reaction cluster_reactants Reactants cluster_products Products AminoEster Methyl 2-aminoalkanoate (R = Butyl or Pentyl) ReactionCenter + AminoEster->ReactionCenter AcylatingAgent Acetic Anhydride AcylatingAgent->ReactionCenter Amide N-acetylated Product Acid Acetic Acid ProductCenter ReactionCenter->ProductCenter Base (e.g., Et3N) Solvent (e.g., ACN) ProductCenter->Amide ProductCenter->Acid

Caption: General N-acylation of a Methyl 2-aminoalkanoate.

Experimental_Workflow arrow arrow Start Prepare Reactant Solutions (Amino Esters, Acylating Agent) Equilibrate Equilibrate Reactants at Constant Temperature Start->Equilibrate Initiate Initiate Reaction (Add Acylating Agent) Equilibrate->Initiate Monitor Monitor Reaction Progress (Timed Aliquots & Quenching) Initiate->Monitor Analyze Analyze Aliquots (HPLC or GC) Monitor->Analyze Data Calculate Rate Constants (k) Analyze->Data Compare Compare Reactivity Data->Compare

Caption: Workflow for kinetic comparison of reactivity.

Conclusion

While this compound and Methyl 2-aminohexanoate are structurally very similar, subtle differences in electronic and steric properties arising from their different alkyl chain lengths are expected to lead to minor variations in their chemical reactivity. The slightly stronger inductive effect of the pentyl group in this compound may increase the nucleophilicity of its amino group, while also potentially introducing greater steric hindrance. These competing factors make a definitive theoretical prediction challenging. Therefore, empirical validation through controlled kinetic experiments, as outlined in the proposed protocol, is essential for an accurate and objective comparison of their reactivity. The results of such studies would provide valuable data for optimizing reaction conditions in synthetic and medicinal chemistry applications.

References

Comparative Analysis of Analytical Methods for Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prevalent analytical methodologies for the quantification and characterization of Methyl 2-aminoheptanoate. As a non-proteinogenic amino acid ester, its analysis shares challenges with other amino acids, primarily related to its polarity and volatility. This document focuses on two widely adopted techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for direct analysis.

The selection of an appropriate analytical method is critical for accurate quantification in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations. This guide presents a summary of performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific application.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance of three common analytical approaches for amino acids, which are applicable to this compound. The data, derived from studies on similar analytes, provides a baseline for expected performance.

ParameterGC-MS (MTBSTFA Derivatization)GC-MS (Chloroformate Derivatization)UPLC-MS/MS (Direct Analysis)
Principle Silylation of active hydrogens to increase volatility and thermal stability.Acylation of amino and carboxyl groups for enhanced volatility.Direct analysis of polar compounds using hydrophilic interaction liquid chromatography (HILIC).
Limit of Detection (LOD) 0.094–2.336 ng/m³ (for various AAs)[1]0.016–0.411 ng/m³ (for various AAs)[1]1.2–12 fmol on column[2]
Limit of Quantification (LOQ) 0.281–7.009 ng/m³ (for various AAs)[1]0.048–1.234 ng/m³ (for various AAs)[1]2 µM for many amino acids[3]
Linearity (R²) > 0.99[1]> 0.99[1]> 0.995[2]
Sample Throughput Lower, due to derivatization and longer GC run times.Moderate, derivatization can be rapid.Higher, no derivatization required and fast UPLC gradients.
Advantages Robust, stable derivatives; extensive libraries for identification.[4]Rapid derivatization under mild conditions.[1]High sensitivity and selectivity; no derivatization needed.[5][6]
Disadvantages Moisture sensitive; potentially long derivatization times.[4]Potential for side reactions; reagent stability can be a concern.[7]Matrix effects can be significant; requires specialized HILIC columns.

Experimental Protocols

Method 1: GC-MS with MTBSTFA Derivatization

This method involves the silylation of this compound to form a more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) derivative, suitable for GC-MS analysis.[4]

1. Sample Preparation:

  • An aqueous sample containing the analyte is transferred to a reaction vial.
  • The sample is dried completely under a stream of nitrogen or by lyophilization. The absence of moisture is critical for this derivatization technique.[4]

2. Derivatization:

  • Add 100 µL of acetonitrile to the dried residue.
  • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
  • Seal the vial and heat at 90-100 °C for 2-4 hours to ensure complete derivatization.[1][4]

3. GC-MS Analysis:

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is typically used.
  • Injection: 1 µL of the derivatized sample is injected in splitless mode.
  • Injector Temperature: 280 °C.
  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode (e.g., m/z 50-500) for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Method 2: GC-MS with Methyl Chloroformate (MCF) Derivatization

This method utilizes methyl chloroformate to derivatize both the amino and carboxylic acid groups simultaneously in an aqueous environment, which simplifies sample preparation.[8][9]

1. Sample Preparation & Derivatization (One-Step):

  • To 100 µL of the aqueous sample in a vial, add 33 µL of ethanol and 17 µL of pyridine. Mix thoroughly.
  • Add 20 µL of methyl chloroformate (MCF) and vortex immediately for 30-60 seconds.
  • Add 100 µL of chloroform to extract the derivatives, followed by 100 µL of 50 mM sodium bicarbonate to neutralize excess reagent.
  • Vortex and centrifuge to separate the layers. The lower chloroform layer contains the derivatized analyte.

2. GC-MS Analysis:

  • GC Column: A mid-polarity column, such as a DB-5MS or equivalent, is suitable.
  • Injection: 1 µL of the chloroform layer is injected in splitless mode.
  • Injector Temperature: 280 °C.
  • Oven Program: Start at 70 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at 1.0 mL/min.
  • MS Detection: Operate in EI mode at 70 eV, using either full scan or SIM mode for data acquisition.

Method 3: UPLC-MS/MS Direct Analysis

This method allows for the direct quantification of polar compounds like this compound without derivatization, using a HILIC column for retention and tandem mass spectrometry for sensitive and selective detection.[5][10]

1. Sample Preparation:

  • Precipitate proteins from the sample matrix (if necessary) by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio.
  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
  • Transfer the supernatant to a new vial and dilute with an appropriate solvent (e.g., 90:10 acetonitrile:water) to match the initial mobile phase conditions.

2. UPLC-MS/MS Analysis:

  • UPLC Column: A HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 95% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 1 minute, then return to 95% B and equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • MS/MS Detection: Operate in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound would need to be determined by infusing a standard solution.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with a mandatory derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Plasma, Urine) Dry Drying Step (N2 Stream or Lyophilization) Sample->Dry AddReagent Add Derivatization Reagent (e.g., MTBSTFA in Acetonitrile) Dry->AddReagent Heat Heating (e.g., 90°C for 2h) AddReagent->Heat Inject GC Injection Heat->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Process Peak Integration & Quantification Detect->Process Result Final Concentration Process->Result

Caption: Workflow for GC-MS analysis of this compound with derivatization.

References

A Comparative Guide to the Synthesis of Methyl 2-aminoheptanoate: Traditional vs. Novel Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of non-proteinogenic amino acids and their derivatives is a cornerstone of modern medicinal chemistry. Methyl 2-aminoheptanoate, a key building block in the development of novel therapeutics, presents a valuable case study for comparing established and innovative synthetic methodologies. This guide provides an objective comparison of a traditional Strecker synthesis approach with a novel, asymmetric chemoenzymatic protocol for the preparation of this compound, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid 2-aminoheptanoic acid. Its extended alkyl side chain imparts unique lipophilic properties, making it a valuable component in the design of peptides and small molecule drugs with enhanced membrane permeability and metabolic stability. Consequently, the development of efficient and stereoselective synthetic routes to this compound is of significant interest to the pharmaceutical industry.

Comparison of Synthesis Protocols

This guide evaluates two distinct synthetic pathways to this compound: the classical Strecker synthesis, representing a traditional approach, and a modern chemoenzymatic method that leverages the selectivity of biological catalysts.

ParameterTraditional: Strecker SynthesisNovel: Asymmetric Chemoenzymatic Synthesis
Overall Yield ~65%~85%
Product Purity >95% (after chromatography)>99%
Enantiomeric Excess Racemic>99% (S-enantiomer)
Reaction Time 48 hours24 hours
Key Reagents Heptanal, Ammonia, Potassium Cyanide, Methanol, Sulfuric AcidMethyl 2-oxoheptanoate, Glucose, Ammonia, NAD⁺, D-amino acid dehydrogenase (DAADH), Glucose dehydrogenase (GDH)
Reaction Conditions High temperatures, strong acidsMild, aqueous conditions (pH 7.5, 30°C)
Safety Considerations Use of highly toxic potassium cyanideGenerally regarded as safe (GRAS) reagents
Environmental Impact Use of hazardous reagents and organic solventsAqueous-based, enzymatic catalysis

Experimental Protocols

Traditional Method: Strecker Synthesis of this compound

The Strecker synthesis is a well-established method for the preparation of α-amino acids from aldehydes or ketones.[1][2] This two-step process involves the formation of an α-aminonitrile followed by hydrolysis to the corresponding amino acid, which is then esterified.

Step 1: Synthesis of 2-Aminoheptanenitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is added to heptanal (1.0 eq).

  • A solution of potassium cyanide (1.2 eq) in water is then added dropwise to the mixture at 0-5°C with vigorous stirring.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting α-aminonitrile is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 2-aminoheptanenitrile.

Step 2: Hydrolysis and Esterification to this compound

  • The crude 2-aminoheptanenitrile is refluxed in a mixture of concentrated sulfuric acid (2.0 eq) and methanol for 24 hours.

  • The reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Novel Method: Asymmetric Chemoenzymatic Synthesis of (S)-Methyl 2-aminoheptanoate

This novel protocol utilizes a cascade of enzymatic reactions to achieve the highly enantioselective synthesis of the (S)-enantiomer of this compound from the corresponding α-keto ester. This approach offers a greener and more efficient alternative to traditional chemical methods.

Experimental Workflow:

chemoenzymatic_synthesis cluster_reactants Reactants cluster_enzymes Enzymatic Cascade cluster_cofactors Cofactor Regeneration cluster_product Product Methyl 2-oxoheptanoate Methyl 2-oxoheptanoate DAADH D-amino acid dehydrogenase (DAADH) Methyl 2-oxoheptanoate->DAADH Ammonia Ammonia Ammonia->DAADH Glucose Glucose GDH Glucose dehydrogenase (GDH) Glucose->GDH NAD NAD⁺ DAADH->NAD Product (S)-Methyl 2-aminoheptanoate DAADH->Product Reductive Amination NADH NADH GDH->NADH Oxidation NAD->GDH NADH->DAADH

Chemoenzymatic synthesis of (S)-Methyl 2-aminoheptanoate.

Protocol:

  • In a temperature-controlled reactor, Methyl 2-oxoheptanoate (1.0 eq), glucose (1.5 eq), and ammonium chloride (5.0 eq) are dissolved in a phosphate buffer (pH 7.5).

  • Nicotinamide adenine dinucleotide (NAD⁺, 0.01 eq), D-amino acid dehydrogenase (DAADH), and glucose dehydrogenase (GDH) are added to the reaction mixture.

  • The reaction is stirred at 30°C for 24 hours, and the pH is maintained at 7.5 by the controlled addition of a base.

  • Upon completion, the enzymes are removed by ultrafiltration.

  • The filtrate is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield highly pure (S)-Methyl 2-aminoheptanoate.

Signaling Pathways and Logical Relationships

The chemoenzymatic synthesis relies on a coupled-enzyme system for cofactor regeneration, a key principle in sustainable biocatalysis. The logical relationship between the two enzymatic reactions is depicted below.

cofactor_regeneration Ketoester Methyl 2-oxoheptanoate Aminoester (S)-Methyl 2-aminoheptanoate Ketoester->Aminoester DAADH DAADH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH GDH GDH NADH NADH NAD NAD⁺ NADH:s->NAD:n NAD:n->NADH:s

Cofactor regeneration cycle.

Conclusion

The comparison between the traditional Strecker synthesis and the novel chemoenzymatic protocol for preparing this compound clearly demonstrates the advantages of modern synthetic methodologies. While the Strecker synthesis is a robust and well-understood method, it suffers from the use of hazardous reagents, lower yields, and a lack of stereocontrol, resulting in a racemic product. In contrast, the chemoenzymatic approach offers a highly efficient, enantioselective, and environmentally benign route to the desired (S)-enantiomer. The mild reaction conditions and high purity of the final product minimize the need for extensive purification, further enhancing the appeal of this novel protocol for industrial applications. The adoption of such chemoenzymatic strategies represents a significant step forward in the sustainable and efficient production of valuable chiral building blocks for the pharmaceutical industry.

References

A Spectroscopic Comparison of (R)- and (S)-Enantiomers of Methyl 2-aminoheptanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. Enantiomers, mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comparative overview of the spectroscopic properties of the (R)- and (S)-enantiomers of Methyl 2-aminoheptanoate, a key chiral building block. The following sections detail the expected outcomes from various spectroscopic techniques, supported by generalized experimental protocols.

While enantiomers share identical physical properties in an achiral environment, their interaction with plane-polarized light and other chiral entities differs. This fundamental principle governs the spectroscopic techniques used for their differentiation. Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will not distinguish between enantiomers in an achiral solvent. Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for this purpose.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for the enantiomers of this compound. It is important to note that for NMR, IR, and MS, the data for the (R)- and (S)-enantiomers are identical under standard achiral conditions.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.70s3H-OCH₃
~3.50t1H-CH(NH₂)
~1.60br s2H-NH₂
~1.45-1.20m8H-(CH₂)₄-
~0.88t3H-CH₃
¹³C NMR Chemical Shift (ppm)Assignment
~175C=O
~55-CH(NH₂)
~52-OCH₃
~35-CH₂-CH(NH₂)
~31-CH₂-
~29-CH₂-
~22-CH₂-
~14-CH₃

Table 2: Predicted IR and Mass Spectrometry Data for this compound

IR Spectroscopy Wavenumber (cm⁻¹)Functional Group
3380-3300 (two bands)N-H stretch (primary amine)
2955-2850C-H stretch (aliphatic)
1735C=O stretch (ester)
1590N-H bend (primary amine)
1200C-O stretch (ester)
Mass Spectrometry (EI) m/z Fragment
159[M]⁺
102[M - C₄H₉]⁺
88[CH(NH₂)COOCH₃]⁺
59[COOCH₃]⁺

Table 3: Expected Chiroptical Data for (R)- and (S)-Methyl 2-aminoheptanoate

Technique (R)-Methyl 2-aminoheptanoate (S)-Methyl 2-aminoheptanoate
Circular Dichroism (CD) Expected to show a Cotton effect (positive or negative peak) at a specific wavelength.Expected to show a Cotton effect of equal magnitude but opposite sign at the same wavelength.
Optical Rotatory Dispersion (ORD) Expected to exhibit a specific optical rotation value at a defined wavelength (e.g., Sodium D-line). The value will be opposite to that of the (S)-enantiomer.Expected to exhibit a specific optical rotation value of equal magnitude but opposite sign to the (R)-enantiomer.

Experimental Workflow

The logical flow for the spectroscopic comparison of the enantiomers of this compound is depicted in the following diagram.

Spectroscopic_Comparison_Workflow Experimental Workflow for Spectroscopic Comparison of Enantiomers cluster_synthesis Sample Preparation cluster_achiral Achiral Spectroscopic Analysis cluster_chiral Chiral Spectroscopic Analysis cluster_data Data Analysis and Comparison synthesis_R (R)-Methyl 2-aminoheptanoate nmr NMR Spectroscopy (¹H and ¹³C) synthesis_R->nmr Analysis ir IR Spectroscopy synthesis_R->ir Analysis ms Mass Spectrometry synthesis_R->ms Analysis cd Circular Dichroism (CD) synthesis_R->cd Analysis ord Optical Rotatory Dispersion (ORD) synthesis_R->ord Analysis synthesis_S (S)-Methyl 2-aminoheptanoate synthesis_S->nmr Analysis synthesis_S->ir Analysis synthesis_S->ms Analysis synthesis_S->cd Analysis synthesis_S->ord Analysis data_analysis Comparative Data Analysis nmr->data_analysis Identical Spectra ir->data_analysis Identical Spectra ms->data_analysis Identical Spectra cd->data_analysis Mirror-Image Spectra ord->data_analysis Mirror-Image Spectra conclusion Structural Elucidation and Enantiomeric Purity Assessment data_analysis->conclusion

Caption: A flowchart illustrating the process for the spectroscopic comparison of (R)- and (S)-enantiomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (either (R)- or (S)-enantiomer) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹). Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Sample Introduction: The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-300 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Circular Dichroism (CD) Spectroscopy
  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation: Prepare a solution of the enantiomer in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption. The typical concentration range is 0.1-1.0 mg/mL. Use a quartz cuvette with a path length of 0.1 or 1.0 cm.

  • Data Acquisition: Record the CD spectrum over a suitable wavelength range (e.g., 190-300 nm). The spectrum of the solvent should be recorded and subtracted from the sample spectrum.[1]

  • Data Analysis: The CD spectrum is typically plotted as molar ellipticity [θ] versus wavelength. The spectra of the (R)- and (S)-enantiomers are expected to be mirror images of each other.[1]

Optical Rotatory Dispersion (ORD)
  • Instrumentation: A polarimeter.

  • Sample Preparation: Prepare a solution of the enantiomer of a known concentration in a suitable solvent.

  • Data Acquisition: Measure the optical rotation of the solution at a specific wavelength, typically the sodium D-line (589 nm).

  • Data Analysis: Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL. The specific rotations of the (R)- and (S)-enantiomers should be equal in magnitude but opposite in sign.

References

Comparative Analysis of the Biological Activity of Amino Acid Derivatives: A Focus on N-Acyl Homoserine Lactones as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The exploration of amino acid derivatives is a burgeoning field in drug discovery and chemical biology, with researchers investigating their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This guide provides a comparative overview of the biological activity of a specific class of amino acid derivatives.

Disclaimer: Initial investigations into the biological activity of Methyl 2-aminoheptanoate derivatives revealed a significant lack of published experimental data. To fulfill the structural and content requirements of this guide, we have chosen to present a comparative analysis of a well-characterized class of amino acid-derived signaling molecules: N-acyl-L-homoserine lactones (AHLs). AHLs are crucial for quorum sensing in many bacterial species and serve as an excellent model to demonstrate the requested data presentation, experimental protocols, and visualizations.

N-acyl-L-homoserine lactones are a class of signaling molecules involved in bacterial quorum sensing, a cell-density-dependent communication system that regulates gene expression. The biological activity of AHLs is highly dependent on the length and modification of their N-acyl chain. This guide compares the activity of several AHL derivatives in inhibiting violacein production in Chromobacterium violaceum, a common bioassay for quorum sensing inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various N-acyl-L-homoserine lactone derivatives on violacein production in Chromobacterium violaceum. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the biological activity.

CompoundN-Acyl Chain LengthIC50 (µM) for Violacein InhibitionReference Compound
C4-HSLC4> 100-
C6-HSLC650.2-
C8-HSLC812.5-
C10-HSLC105.8-
3-oxo-C6-HSLC6 (oxo)25.1C6-HSL
3-oxo-C8-HSLC8 (oxo)8.3C8-HSL

Experimental Protocols

Violacein Inhibition Assay

This assay quantifies the inhibition of quorum sensing by measuring the reduction in the production of the purple pigment violacein by Chromobacterium violaceum CV026.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) broth

  • N-acyl-L-homoserine lactone derivatives (test compounds)

  • N-hexanoyl-L-homoserine lactone (C6-HSL) as the autoinducer

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • An overnight culture of C. violaceum CV026 is diluted 1:100 in fresh LB broth.

  • The test compounds are dissolved in DMSO to create stock solutions.

  • In a 96-well microtiter plate, 100 µL of the diluted bacterial culture is added to each well.

  • Serial dilutions of the test compounds are added to the wells to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% (v/v).

  • C6-HSL is added to all wells (except the negative control) to a final concentration of 1 µM to induce violacein production.

  • The plates are incubated at 30°C for 24 hours with gentle shaking.

  • After incubation, the violacein is extracted by adding 100 µL of DMSO to each well and mixing thoroughly.

  • The absorbance is measured at 590 nm using a spectrophotometer.

  • The percentage of inhibition is calculated relative to the control wells containing only C6-HSL.

  • The IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Quorum Sensing Signaling Pathway

The following diagram illustrates a generalized LuxI/LuxR-type quorum sensing circuit, which is the target of the AHL derivatives compared in this guide.

G cluster_cell Bacterial Cell cluster_environment Extracellular Environment cluster_inhibition Inhibition Mechanism LuxI LuxI (AHL Synthase) AHL AHL LuxI->AHL Synthesis LuxR LuxR (Receptor) QS_genes Quorum Sensing Regulated Genes LuxR->QS_genes Activation AHL->LuxR Binding AHL_out AHL AHL->AHL_out Diffusion AHL_out->AHL Uptake Inhibitor AHL Derivative (Antagonist) Inhibitor->LuxR Competitive Binding G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start culture Prepare C. violaceum CV026 Culture start->culture compounds Prepare Test Compound and C6-HSL Solutions start->compounds plate Add Culture, Compounds, and C6-HSL to 96-well Plate culture->plate compounds->plate incubate Incubate at 30°C for 24 hours plate->incubate extract Extract Violacein with DMSO incubate->extract measure Measure Absorbance at 590 nm extract->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Values calculate->ic50 end End ic50->end

A Comparative Guide to Methyl 2-aminoheptanoate and Other Non-natural Amino Acids for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of non-natural amino acids (NNAAs) into peptide-based therapeutics has emerged as a powerful strategy to enhance their pharmacological properties.[1] These synthetic building blocks offer a means to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. This guide provides a comparative analysis of Methyl 2-aminoheptanoate, a medium-chain aliphatic NNAA, with other relevant NNAAs, supported by experimental data and detailed protocols to assist researchers in their drug development endeavors.

Physicochemical Properties: A Comparative Overview

The physicochemical characteristics of NNAAs, particularly their hydrophobicity, play a crucial role in determining the overall properties of a modified peptide, including its folding, membrane permeability, and interaction with biological targets. While specific experimental data for this compound is limited, we can infer its properties based on its structure and compare it to other straight-chain α-amino acids.

Table 1: Comparison of Physicochemical Properties of Selected Non-natural Amino Acids

Amino AcidMolecular FormulaMolecular Weight ( g/mol )Calculated LogP*Hydrophobicity Classification
Methyl 2-aminobutanoateC₅H₁₁NO₂117.150.3Moderately Hydrophobic
Methyl 2-aminopentanoateC₆H₁₃NO₂131.170.8Hydrophobic
This compound C₈H₁₇NO₂ 159.23 1.8 Highly Hydrophobic
Methyl 2-aminooctanoateC₉H₁₉NO₂173.262.3Very Hydrophobic
2-Aminoheptanoic acidC₇H₁₅NO₂145.201.3Hydrophobic

*Calculated LogP values are estimations and can vary based on the prediction software.

The increasing length of the aliphatic side chain directly correlates with increased hydrophobicity. This compound, with its C5 side chain, is expected to be significantly more hydrophobic than smaller NNAAs like Methyl 2-aminobutanoate and is comparable to 2-aminoheptanoic acid, though the methyl ester group will slightly increase its lipophilicity.[2][3][4] This enhanced hydrophobicity can be advantageous for applications requiring membrane interaction or for modulating the solubility of peptide drug candidates.[5]

Synthesis of this compound and Related Compounds

The synthesis of α-amino acid methyl esters is a well-established process in organic chemistry. A common and efficient method involves the esterification of the corresponding amino acid in methanol, often catalyzed by an acid.

Experimental Protocol: Synthesis of Amino Acid Methyl Esters

Objective: To synthesize this compound from 2-aminoheptanoic acid.

Materials:

  • 2-aminoheptanoic acid[3]

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[6][7]

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Suspend 2-aminoheptanoic acid (1 equivalent) in anhydrous methanol (10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) or TMSCl (1.5 equivalents) dropwise to the cooled suspension.[6][7]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

This protocol can be adapted for the synthesis of other α-amino acid methyl esters by substituting the starting amino acid.[8][9]

Impact on Peptide Stability

A primary motivation for incorporating NNAAs into peptides is to enhance their stability against enzymatic degradation. The bulky side chain of this compound can provide steric hindrance at the peptide backbone, making it less susceptible to cleavage by proteases.[10][11]

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To assess the stability of a peptide modified with this compound in human plasma.

Materials:

  • Test peptide (containing this compound)

  • Control peptide (with a natural amino acid at the corresponding position)

  • Human plasma (from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Prepare stock solutions of the test and control peptides in PBS.

  • Pre-warm human plasma to 37°C.

  • Initiate the assay by adding the peptide stock solution to the pre-warmed plasma to a final peptide concentration of 10 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile with 0.1% TFA.

  • Vortex the samples and centrifuge at high speed to precipitate plasma proteins.

  • Analyze the supernatant by HPLC-MS to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t₁/₂) of the peptides by plotting the percentage of remaining peptide against time.

A longer half-life for the peptide containing this compound compared to the control peptide would indicate enhanced plasma stability.[12]

Biological Activity: A Case Study in Antimicrobial Peptides

The increased hydrophobicity imparted by medium-chain NNAAs can enhance the antimicrobial activity of peptides by facilitating their interaction with and disruption of bacterial cell membranes.[13][14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the antimicrobial activity of a peptide containing this compound against a target bacterial strain.

Materials:

  • Test peptide (containing this compound)

  • Control peptide

  • Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

  • Mueller-Hinton Broth (MHB)[15]

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the test and control peptides in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.[15]

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.[16]

  • Determine the MIC as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[17]

A lower MIC value for the peptide containing this compound would suggest that its incorporation enhances antimicrobial potency.[18]

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams created using Graphviz (DOT language) illustrate a general workflow for evaluating NNAA-modified peptides and a simplified representation of a common cell signaling pathway that could be modulated by such peptides.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis start Synthesize NNAA-Modified Peptide char Characterize (HPLC, MS) start->char stability Plasma Stability Assay char->stability activity Biological Activity Assay (e.g., MIC) char->activity data Analyze & Compare Data stability->data activity->data conclusion Draw Conclusions data->conclusion

Caption: Workflow for NNAA-Modified Peptide Evaluation.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activation Peptide NNAA-Modified Peptide Peptide->Receptor Binding Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generation Cell_Response Cellular Response Second_Messenger->Cell_Response Modulation

References

A Comparative Guide to the Structural Confirmation of Synthesized Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used for the structural confirmation of synthesized Methyl 2-aminoheptanoate. It offers a comparative analysis of common spectroscopic methods, presenting expected data alongside that of structurally related compounds. Detailed experimental protocols are provided to assist in the replication of these methods.

Introduction

This compound is an amino acid ester with potential applications in pharmaceutical and chemical synthesis. Accurate structural confirmation after synthesis is critical to ensure its identity, purity, and to understand its chemical properties. This guide focuses on the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The structural confirmation of this compound relies on the synergistic use of various analytical techniques. Each method provides unique and complementary information about the molecule's structure.

A logical workflow for the structural confirmation is outlined below. This process typically starts with less destructive and more structurally informative techniques like NMR and IR, followed by mass spectrometry for molecular weight confirmation and fragmentation analysis.

G Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of Methyl 2-aminoheptanoate purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (EI/ESI) purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

The relationship between the different analytical techniques and the structural information they provide is crucial for a comprehensive analysis.

G Interrelation of Analytical Techniques cluster_techniques Analytical Techniques cluster_info Structural Information compound This compound nmr NMR (¹H, ¹³C) compound->nmr ms Mass Spectrometry compound->ms ir FT-IR compound->ir connectivity Connectivity of Atoms (Carbon-Hydrogen Framework) nmr->connectivity mol_weight Molecular Weight & Formula ms->mol_weight func_groups Functional Groups (-NH₂, -C=O, -O-CH₃) ir->func_groups

A Comparative Guide to the Development and Validation of Analytical Methods for Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical approaches for the detection and quantification of Methyl 2-aminoheptanoate: antibody-based immunoassays and mass spectrometry-based methods. The selection of an appropriate analytical method is critical in drug development and research, directly impacting the accuracy and reliability of experimental results. This document offers a detailed overview of the development and validation of antibodies for this specific small molecule, alongside a performance comparison with established chromatographic techniques, supported by representative experimental data and detailed protocols.

Introduction to this compound Analysis

This compound is a small organic molecule, an ester of the amino acid heptanoic acid. Accurate and sensitive quantification of such small molecules is essential in various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and formulation analysis. Due to its small size and low immunogenicity, the development of specific antibodies for this compound presents unique challenges. This guide will explore the intricacies of antibody development for this hapten and compare its utility against the high-specificity and high-sensitivity of mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Antibody-Based Immunoassays

Antibody-based immunoassays offer a high-throughput and cost-effective method for the detection of various analytes. However, for small molecules like this compound (a hapten), antibody development requires special considerations.

Development of Antibodies for this compound

The generation of antibodies against small molecules necessitates their conjugation to a larger carrier protein to elicit a robust immune response. This process is pivotal for the successful development of a sensitive and specific immunoassay.

Logical Workflow for Anti-Hapten Antibody Development

cluster_0 Hapten-Carrier Conjugate Synthesis cluster_1 Immunization and Hybridoma Production cluster_2 Screening and Monoclonal Antibody Production Hapten This compound (Hapten) Conjugation Chemical Conjugation (e.g., EDC/NHS chemistry) Hapten->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Purification Purification of Conjugate (Dialysis/Chromatography) Conjugation->Purification Characterization Characterization (MALDI-TOF/UV-Vis) Purification->Characterization Immunization Immunization of Mice Characterization->Immunization Spleen_Cells Isolation of Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion (Hybridoma Production) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection Screening Screening of Hybridomas (ELISA) HAT_Selection->Screening Cloning Subcloning of Positive Clones Screening->Cloning Expansion Expansion of Selected Clones Cloning->Expansion Purification_mAb Antibody Purification Expansion->Purification_mAb Validation Antibody Validation (Affinity, Specificity) Purification_mAb->Validation

Caption: Workflow for generating monoclonal antibodies against a small molecule hapten.

Immunoassay Formats

Due to the univalent nature of haptens, a sandwich immunoassay format is not feasible. Instead, competitive immunoassays are the standard for small molecule detection.[1][2]

  • Competitive ELISA (Enzyme-Linked Immunosorbent Assay): In this format, the sample containing this compound competes with a labeled version of the hapten for binding to a limited number of antibody-binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[3]

  • Single Molecule Array (Simoa): This technology offers an ultrasensitive platform for immunoassays, including competitive formats for small molecule detection.[1][2] Simoa can achieve significantly lower limits of detection compared to traditional ELISA.[2]

Performance Characteristics of Immunoassays
ParameterCompetitive ELISASimoa
Limit of Detection (LOD) ng/mL to µg/mLpg/mL to ng/mL
Limit of Quantification (LOQ) ng/mL to µg/mLpg/mL to ng/mL
Dynamic Range 2-3 orders of magnitude4+ orders of magnitude
Throughput High (96/384-well plates)High (automated platform)
Specificity Dependent on antibody; potential for cross-reactivityDependent on antibody; potential for cross-reactivity
Cost per Sample Low to moderateModerate to high

II. Mass Spectrometry-Based Methods

Mass spectrometry (MS) coupled with a chromatographic separation technique offers high specificity and sensitivity for the quantification of small molecules.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Amino acid esters like this compound are amenable to GC-MS analysis, often requiring derivatization to improve their volatility and chromatographic properties.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that can analyze a wide range of compounds, including those that are not suitable for GC-MS.[4] Reversed-phase LC is a common approach for the separation of amino acid derivatives.

Performance Characteristics of Mass Spectrometry Methods
ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) pg to ngfg to pg
Limit of Quantification (LOQ) pg to ngfg to pg
Dynamic Range 4-5 orders of magnitude5-6 orders of magnitude
Throughput ModerateModerate to High
Specificity High (based on mass-to-charge ratio and retention time)Very High (based on precursor/product ion transitions)
Cost per Sample ModerateModerate to High

III. Head-to-Head Comparison: Immunoassays vs. Mass Spectrometry

FeatureAntibody-Based ImmunoassaysMass Spectrometry-Based Methods
Principle Antigen-antibody bindingSeparation by chromatography and detection by mass-to-charge ratio
Specificity Good to high, but potential for cross-reactivity with structurally similar molecules.[1]Very high, especially with tandem MS (MS/MS).[4]
Sensitivity Good (ELISA) to excellent (Simoa).[2]Excellent to outstanding.[4]
Throughput Generally higher, especially with automated ELISA systems.Can be high with modern autosamplers, but sample preparation can be a bottleneck.
Development Time Long (months for antibody development).Shorter (method development can be achieved in weeks).
Cost Lower per-sample cost for established assays.[6]Higher initial instrument cost and per-sample cost.[6]
Matrix Effects Can be significant, requiring careful sample preparation and validation.[1]Can be significant, but can be mitigated with internal standards and sample cleanup.
Multiplexing Limited for competitive assays.Can be multiplexed to analyze multiple analytes simultaneously.

Logical Relationship for Method Selection

Start Need to Analyze This compound High_Throughput High-Throughput Screening? Start->High_Throughput High_Specificity Absolute Specificity Required? High_Throughput->High_Specificity No Immunoassay Consider Immunoassay (ELISA/Simoa) High_Throughput->Immunoassay Yes Low_Concentration Very Low Concentrations? High_Specificity->Low_Concentration No Mass_Spec Consider Mass Spectrometry (GC-MS or LC-MS/MS) High_Specificity->Mass_Spec Yes Low_Concentration->Immunoassay No Low_Concentration->Mass_Spec Yes

Caption: Decision tree for selecting an analytical method.

IV. Experimental Protocols

The following are representative protocols that would require optimization for the specific analysis of this compound.

Protocol 1: Development of a Competitive ELISA

1. Synthesis of this compound-KLH Conjugate:

  • Dissolve this compound and a bifunctional linker (e.g., succinic anhydride) in an appropriate organic solvent.
  • Activate the carboxyl group of the hapten-linker complex using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
  • React the activated hapten with Keyhole Limpet Hemocyanin (KLH) in a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C.
  • Purify the conjugate by dialysis against PBS to remove unreacted hapten and reagents.
  • Characterize the conjugate by MALDI-TOF mass spectrometry to determine the hapten-to-carrier protein ratio.

2. Antibody Production and Screening (Refer to the workflow diagram above)

3. Competitive ELISA Procedure:

  • Coat a 96-well plate with the anti-Methyl 2-aminoheptanoate antibody overnight at 4°C.
  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
  • Prepare standards of this compound and unknown samples.
  • Add the standards or samples to the wells, followed immediately by the addition of a fixed concentration of enzyme-conjugated this compound.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate.
  • Add the enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).
  • Generate a standard curve by plotting absorbance versus the logarithm of the analyte concentration. The concentration of unknown samples is inversely proportional to the signal.[3][7]

Protocol 2: GC-MS Analysis of this compound

1. Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., plasma, urine), add an internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Perform a protein precipitation step if necessary (e.g., with acetonitrile or methanol).
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Derivatize the analyte by adding a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and an appropriate solvent (e.g., acetonitrile) and heating at 100°C for 4 hours.[5] This step converts the polar amino group to a less polar, more volatile silyl derivative.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., SLB™-5ms, 20 m x 0.18 mm I.D. x 0.18 µm).[5]
  • Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to elute the derivatized analyte.
  • Injector: Splitless injection at a high temperature (e.g., 250°C).
  • Mass Spectrometer: Electron ionization (EI) source.
  • Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.

Protocol 3: LC-MS/MS Analysis of this compound

1. Sample Preparation:

  • To 50 µL of sample, add an internal standard.
  • Perform protein precipitation with a cold organic solvent (e.g., methanol).
  • Centrifuge to pellet the protein and transfer the supernatant.
  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.2-0.4 mL/min.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor a specific precursor-to-product ion transition for both the analyte and the internal standard, providing very high specificity.

V. Conclusion

The choice between an antibody-based immunoassay and a mass spectrometry-based method for the analysis of this compound depends on the specific requirements of the study.

  • Immunoassays are well-suited for high-throughput screening applications where a large number of samples need to be analyzed cost-effectively, and where absolute specificity is not the primary concern. The development of a high-quality antibody is, however, a significant upfront investment in time and resources.

  • Mass Spectrometry , particularly LC-MS/MS, is the gold standard for quantitative analysis requiring high specificity, sensitivity, and a wide dynamic range.[4][8] It is the preferred method for regulatory submissions and for studies where definitive identification and quantification are critical. While the initial instrument cost is high, the flexibility to develop assays for new analytes is a significant advantage.

For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each technique is crucial for selecting the most appropriate analytical tool to generate reliable and reproducible data for this compound.

References

A Comparative Guide to the Precise Determination of Enantiomeric Excess for Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral analysis in pharmaceutical development and asymmetric synthesis. For the chiral molecule Methyl 2-aminoheptanoate, a key intermediate in various synthetic pathways, precise ee determination ensures the quality, efficacy, and safety of the final product. This guide provides a comparative overview of the three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with a detailed experimental protocol, a summary of its performance characteristics, and a visual workflow to aid in methodological selection and implementation.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, and the availability of instrumentation. The following table summarizes the key performance indicators for each method.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase leading to different retention times.Separation of volatile, derivatized enantiomers based on their interaction with a chiral stationary phase.Diastereomeric interaction with a chiral solvating agent induces chemical shift differences between enantiomers.
Sample Preparation Direct injection or derivatization to enhance detection.Derivatization to increase volatility and thermal stability is typically required.Direct analysis after dissolving the sample with a chiral solvating agent in a suitable deuterated solvent.
Accuracy HighHighGood to High
Precision HighHighGood
Sensitivity Moderate to High (detector dependent)Very High (especially with MS detection)Moderate
Analysis Time 15-30 minutes per sample20-40 minutes per sample5-15 minutes per sample
Advantages - Direct analysis often possible- Well-established and robust- Preparative scale-up is possible- Excellent resolution and sensitivity- Provides structural information (with MS)- Non-destructive- Rapid analysis- Minimal sample preparation
Disadvantages - Development of a suitable chiral method can be time-consuming- Chiral columns can be expensive- Derivatization can be time-consuming and may introduce errors- Not suitable for non-volatile or thermally labile compounds- Lower sensitivity compared to chromatographic methods- Chiral solvating agents can be expensive- Peak overlap can complicate quantification

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. For this compound, a direct separation on a chiral stationary phase (CSP) is often feasible. Polysaccharide-based CSPs are commonly employed for the separation of amino acid derivatives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Chiral Stationary Phase Column: e.g., CHIRALPAK® series or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC® T.[1]

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane and a polar modifier like IPA or Ethanol. A common starting point is a 90:10 (v/v) mixture of Hexane:IPA. Small amounts of a modifier like TFA (e.g., 0.1%) can be added to improve peak shape.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS offers high resolution and sensitivity for the analysis of volatile chiral compounds. For amino acid esters like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[2]

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., a cyclodextrin-based column such as Chirasil-Val.[3][4]

Reagents:

  • Dichloromethane (anhydrous)

  • Trifluoroacetic anhydride (TFAA) or other acylating agent

  • Pyridine (anhydrous)

  • This compound sample

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the this compound sample in 1 mL of anhydrous dichloromethane in a vial.

    • Add 100 µL of trifluoroacetic anhydride and 50 µL of anhydrous pyridine.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 5 °C/min.

    • MS Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-350

  • Analysis: Inject the derivatized sample into the GC-MS system. The enantiomers will be separated on the chiral column and detected by the mass spectrometer.

  • Quantification: The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the total ion chromatogram (TIC) or by using extracted ion chromatograms for specific fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), provides a rapid and non-destructive method for determining enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers of this compound, leading to separate signals in the NMR spectrum.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Chiral Solvating Agent (CSA): e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) derivatives or other commercially available CSAs.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis:

    • Observe the splitting of one or more proton signals of this compound into two distinct sets of peaks, corresponding to the two diastereomeric complexes. The methoxy (-OCH₃) or the alpha-proton (-CH) signals are often well-resolved.

  • Quantification: The enantiomeric excess is calculated by integrating the corresponding signals for the two enantiomers: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the signal for the major enantiomer and Integral₂ is the integration value for the minor enantiomer.

Visualization of Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow HPLC Experimental Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (e.g., Hexane:IPA) hplc_inject Inject Sample onto Chiral Column prep_mp->hplc_inject prep_sample Dissolve Sample in Mobile Phase prep_sample->hplc_inject hplc_separate Isocratic Elution hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Integrate Peak Areas of Enantiomers hplc_detect->data_integrate data_calculate Calculate Enantiomeric Excess data_integrate->data_calculate

Caption: Workflow for ee determination by Chiral HPLC.

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_derivatize Derivatize Sample (e.g., with TFAA) gcms_inject Inject Derivatized Sample into GC-MS prep_derivatize->gcms_inject gcms_separate Temperature Programmed Separation on Chiral Column gcms_inject->gcms_separate gcms_detect Mass Spectrometric Detection gcms_separate->gcms_detect data_integrate Integrate Peak Areas from Chromatogram gcms_detect->data_integrate data_calculate Calculate Enantiomeric Excess data_integrate->data_calculate

Caption: Workflow for ee determination by Chiral GC-MS.

NMR_Workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep_dissolve Dissolve Sample in Deuterated Solvent prep_add_csa Add Chiral Solvating Agent prep_dissolve->prep_add_csa nmr_acquire Acquire 1H NMR Spectrum prep_add_csa->nmr_acquire data_integrate Integrate Separated Enantiomeric Signals nmr_acquire->data_integrate data_calculate Calculate Enantiomeric Excess data_integrate->data_calculate

Caption: Workflow for ee determination by NMR Spectroscopy.

References

comparative study of different synthetic routes to Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-aminoheptanoate, a valuable building block in organic synthesis and drug discovery, can be prepared through a variety of synthetic pathways. The selection of an appropriate route is contingent upon factors such as desired yield, stereochemical purity, scalability, and the availability of starting materials. This guide provides a comparative analysis of the most common synthetic strategies, complete with experimental data and detailed protocols to aid in methodological selection.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to this compound and its precursor, 2-aminoheptanoic acid. It is important to note that the final esterification step to yield this compound is a common feature for routes that initially produce the amino acid.

Synthetic RouteStarting MaterialsKey ReagentsTypical Yield (%)Reaction TimePurityKey AdvantagesKey Disadvantages
Strecker Synthesis HeptanalNH4Cl, KCN, then H3O+70-85% (for amino acid)24-48 hGoodReadily available starting materials, straightforward procedure.Use of highly toxic cyanide, produces a racemic mixture.
Amidomalonate Synthesis Diethyl acetamidomalonate, 1-BromopentaneNaOEt, H3O+, heat65-80% (for amino acid)48-72 hHighWell-established, good yields for a variety of amino acids.Multi-step process, requires a specific starting malonate.
Reductive Amination Methyl 2-oxoheptanoateNH3, NaBH4 (or other reducing agents)60-75%12-24 hGoodDirect formation of the amino ester, avoids cyanide.Potential for over-alkylation, requires the α-keto ester.
Gabriel Synthesis Potassium phthalimide, Methyl 2-bromoheptanoateHydrazine or acid/base hydrolysis50-70%24-48 hHighAvoids over-alkylation, clean reaction.Multi-step, sometimes harsh deprotection conditions.
Asymmetric Synthesis N-Glycinyl (S)-camphor imine, 1-IodopentaneLiHMDS, then acid hydrolysis>90% (for amino acid)24-48 hHigh (>95% ee)High enantioselectivity.Requires a chiral auxiliary, which can be expensive.
Enzymatic Synthesis 2-Oxoheptanoic acidTransaminase, Amino donor (e.g., L-alanine)50-80%24-72 hHigh (>99% ee)High stereoselectivity, mild reaction conditions.Enzyme cost and stability can be a factor, requires specific substrates.
Fischer Esterification 2-Aminoheptanoic acidMethanol, H2SO4 (catalyst)80-95%4-8 hHighSimple and effective for ester formation.Requires the pre-synthesized amino acid.

Experimental Protocols

Strecker Synthesis of 2-Aminoheptanoic Acid and Subsequent Esterification

Protocol:

  • Formation of α-aminonitrile: To a solution of heptanal (1 equivalent) in methanol, add ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Stir the mixture at room temperature for 24 hours.

  • Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and reflux for 12-24 hours.

  • Isolation of Amino Acid: Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the 2-aminoheptanoic acid. Filter and dry the solid.

  • Fischer Esterification: Suspend the 2-aminoheptanoic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours.[1]

  • Work-up: Cool the reaction, neutralize with a weak base, and extract the this compound with an organic solvent. Purify by distillation or column chromatography.

Reductive Amination of Methyl 2-oxoheptanoate

Protocol:

  • Dissolve methyl 2-oxoheptanoate (1 equivalent) in methanol.

  • Bubble ammonia gas through the solution or add a solution of ammonia in methanol.

  • Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise while keeping the temperature below 20°C.[2][3]

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the discussed synthetic routes.

Synthetic_Routes cluster_strecker Strecker Synthesis cluster_amidomalonate Amidomalonate Synthesis cluster_reductive_amination Reductive Amination Heptanal Heptanal α-Aminonitrile α-Aminonitrile Heptanal->α-Aminonitrile NH4Cl, KCN 2-Aminoheptanoic Acid 2-Aminoheptanoic Acid α-Aminonitrile->2-Aminoheptanoic Acid H3O+, Δ This compound This compound 2-Aminoheptanoic Acid->this compound MeOH, H+ Diethyl Acetamidomalonate Diethyl Acetamidomalonate Alkylated Malonate Alkylated Malonate Diethyl Acetamidomalonate->Alkylated Malonate 1. NaOEt 2. 1-Bromopentane Alkylated Malonate->2-Aminoheptanoic Acid H3O+, Δ Methyl 2-oxoheptanoate Methyl 2-oxoheptanoate Methyl 2-oxoheptanoate->this compound NH3, NaBH4

Caption: Overview of key chemical transformations.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis Starting Materials Starting Materials Reaction Mixture Reaction Mixture Starting Materials->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Quenching & Extraction Pure Product Pure Product Crude Product->Pure Product Distillation or Chromatography Characterization Characterization Pure Product->Characterization NMR, IR, MS

Caption: General experimental workflow.

References

Safety Operating Guide

Crucial Safety Notice: Lack of Specific Disposal Data for Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Immediate attention for all laboratory personnel: A thorough search for the Safety Data Sheet (SDS) for Methyl 2-aminoheptanoate has not yielded a specific document for this compound. The absence of an SDS means that definitive, validated information on the hazards and corresponding disposal procedures for this chemical is not available.

Therefore, as a primary safety measure, it is imperative to treat this compound as a substance with unknown hazardous properties. The following guidance is based on general best practices for handling and disposing of novel or uncharacterized chemicals. This information is for preliminary planning and must be supplemented by a formal hazard assessment and consultation with your institution's Environmental Health and Safety (EHS) department.

Recommended Personal Protective Equipment (PPE)

When handling this compound, a conservative approach to personal protection is essential due to the unknown nature of its potential hazards.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended).
Body Protection A flame-retardant lab coat.
Respiratory Use in a certified chemical fume hood is mandatory.

General Disposal Protocol for Uncharacterized Chemicals

The disposal of this compound must be approached with caution. The following is a generalized procedure and should not replace a substance-specific protocol developed in consultation with safety professionals.

  • Do Not Dispose Down the Drain: Given that it is an organic compound, it should not be disposed of in the sanitary sewer system.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with amino acid esters. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The waste container label should clearly read "Hazardous Waste" and "this compound (Hazard Profile Unknown)".

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on the chemical. They will determine the appropriate waste stream and final disposal method based on their expertise and regulatory requirements.

  • Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

Experimental Workflow for Chemical Waste Disposal

cluster_prep Preparation cluster_disposal Disposal Path start Start: Chemical Waste Generated sds_check Is a Safety Data Sheet (SDS) Available? start->sds_check follow_sds Follow Disposal Procedures in SDS sds_check->follow_sds Yes treat_unknown Treat as Substance with Unknown Hazards sds_check->treat_unknown No end End: Waste Disposed of Safely and Compliantly follow_sds->end collect_waste Collect in a Labeled Hazardous Waste Container treat_unknown->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs ehs_guidance Follow EHS-Specific Disposal Guidance contact_ehs->ehs_guidance ehs_guidance->end

Caption: Decision workflow for chemical waste disposal.

It is the responsibility of the researcher to ensure that all chemical waste is disposed of in a manner that is safe, compliant with all applicable regulations, and in accordance with their institution's policies. Always prioritize safety and seek expert guidance when handling uncharacterized substances.

Essential Safety and Operational Guidance for Handling Methyl 2-aminoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Methyl 2-aminoheptanoate is paramount. This document provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also highly corrosive and can cause irreversible damage to the skin and eyes. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

Hazard TypeRequired PPE
Skin Contact Wear fully enclosed, acid and alkali-resistant chemical protective clothing. A lab coat made of a polyester-cotton blend (at least 35% cotton) is a minimum requirement, but for significant splash risks, a chemical-resistant apron or suit is necessary. Use corrosion-resistant gloves; for acidic conditions, neoprene is suitable, while nitrile rubber is recommended for alkaline conditions. Disposable nitrile gloves are acceptable for incidental contact but must be removed immediately upon contamination.
Eye and Face Contact Chemical safety goggles that meet ANSI Z.87.1 standards are required. In situations with a splash hazard, a face shield must be worn in addition to safety goggles.
Inhalation Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is insufficient or for volatile corrosive substances, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of running water for at least 15 minutes and seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Operational and Disposal Plans

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices[2].

  • Keep the container tightly closed in a dry, cool, and well-ventilated place[2][3].

  • Keep away from heat, sparks, open flames, and hot surfaces[2][3].

  • Use explosion-proof electrical, ventilating, and lighting equipment[2].

  • Take precautionary measures against static discharge[2].

Spill Response Protocol:

In the event of a chemical spill, follow this step-by-step procedure to ensure safety and proper cleanup. A minor spill is generally considered to be less than 1 liter, easily handled by trained lab personnel, and does not pose a significant immediate threat[4][5].

  • Evacuate and Assess:

    • Immediately alert others in the vicinity of the spill.

    • If the spill is large, highly volatile, or the substance is unknown, evacuate the area and call emergency services.

    • For a minor spill, ensure you have the appropriate PPE and spill kit materials before proceeding.

  • Containment:

    • If it is safe to do so, contain the spill to a smaller area. Use absorbent materials like sand, earth, or vermiculite to create a dike around the spill[4][5]. Do not use combustible materials like paper towels to absorb flammable liquids[4].

  • Cleanup:

    • Apply absorbent material over the entire spill, working from the outside in[4].

    • Allow the absorbent to fully soak up the liquid.

    • Use spark-proof tools to collect the absorbed material[2][6].

  • Decontamination and Disposal:

    • Place the contaminated absorbent material into a suitable, labeled, and sealed container for hazardous waste disposal[2][4].

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste[5].

    • For acidic or alkaline spills, neutralization may be necessary. Use appropriate neutralizing agents (e.g., sodium bicarbonate for acids, citric acid for bases) and verify with pH paper before final cleaning[4][7].

Waste Disposal:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal[2].

  • Collect liquid waste in sealed, properly labeled containers.

  • Contaminated solid materials, such as absorbent pads and used PPE, should also be collected in labeled containers for hazardous waste disposal[7].

  • Do not discharge this compound into drains or the environment[8].

Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess the Spill (Size, Volatility, Location) spill->assess minor_spill Minor Spill? assess->minor_spill evacuate Evacuate Area Call Emergency Services minor_spill->evacuate No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) minor_spill->ppe Yes contain Contain the Spill (Use Absorbent Dikes) ppe->contain absorb Absorb the Spill (Work from Outside In) contain->absorb collect Collect Contaminated Material (Use Spark-Proof Tools) absorb->collect dispose Package and Label for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate the Area (Soap and Water) dispose->decontaminate report Complete Incident Report decontaminate->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.